Bis(dodecylthio)dimethylstannane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bis(dodecylsulfanyl)-dimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H26S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;;;/h2*13H,2-12H2,1H3;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIYNYAZIBJNK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[Sn](C)(C)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052149 | |
| Record name | Bis(dodecylthio)dimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stannane, bis(dodecylthio)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51287-84-4 | |
| Record name | Bis(dodecylthio)dimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51287-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, bis(dodecylthio)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051287844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, bis(dodecylthio)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dodecylthio)dimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dodecylthio)dimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Bis(dodecylthio)dimethylstannane from Dimethyltin Dichloride: A Technical Guide
Introduction
Bis(dodecylthio)dimethylstannane, an organotin compound with the chemical formula C₂₆H₅₆S₂Sn, is a significant reagent in organic synthesis and a subject of interest in materials science and biological research.[1] Identified by its IUPAC name bis(dodecylsulfanyl)-dimethylstannane and CAS number 51287-84-4, this compound is characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] Its primary utility lies in the formation of carbon-sulfur bonds, a crucial transformation in various chemical processes.[2] This technical guide provides a comprehensive overview of the predominant synthesis method for this compound from dimethyltin dichloride, detailing the reaction mechanism, experimental protocols, and key parameters for researchers and professionals in drug development and chemical synthesis.
Primary Synthetic Route: Nucleophilic Substitution
The most common and efficient method for synthesizing this compound is through a stoichiometric nucleophilic substitution reaction.[1][3] This process involves the reaction of dimethyltin dichloride ((CH₃)₂SnCl₂) with two equivalents of dodecanethiol (C₁₂H₂₅SH).[1] The reaction is facilitated by the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction equilibrium towards the formation of the desired product.[3]
To prevent the oxidative side-reaction where thiols convert to disulfides, the synthesis must be conducted under an inert atmosphere, such as nitrogen or argon.[1][3] The choice of a non-polar organic solvent is crucial to ensure the solubility of the reactants, particularly due to the hydrophobic nature of the dodecyl groups.[3]
An alternative, though less frequently employed, method involves the use of Grignard reagents.[2][3] In this approach, a Grignard reagent derived from dodecanethiol, such as dodecylthio magnesium bromide (C₁₂H₂₅SMgBr), is prepared and subsequently reacted with dimethyltin dichloride.[3]
Reaction Workflow and Mechanism
The synthesis proceeds via the nucleophilic attack of the thiolate, formed in situ from dodecanethiol and a base, on the electrophilic tin center of dimethyltin dichloride. This results in the sequential displacement of the two chloride ligands.
References
Molecular weight and formula of "Bis(dodecylthio)dimethylstannane"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organotin compound Bis(dodecylthio)dimethylstannane, including its chemical properties, synthesis, spectroscopic data, and potential applications. The information is intended for researchers in chemistry, materials science, and drug development.
Core Chemical and Physical Properties
This compound is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1][2] Its long dodecyl chains give it a notable hydrophobic character.[1]
| Property | Value | Source |
| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [3][4][5] |
| Synonyms | Dimethylbis(dodecylthio)tin, Stannane, bis(dodecylthio)dimethyl- | [3][4][5] |
| CAS Number | 51287-84-4 | [2][3][4] |
| Molecular Formula | C26H56S2Sn | [3][4][5] |
| Molecular Weight | 551.6 g/mol | [2][3][4] |
| Physical Description | Liquid | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the structural elucidation and characterization of this compound.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the methyl protons attached to the tin atom and the protons of the dodecylthio chains.[1] |
| ¹³C NMR | The carbon NMR spectrum provides signals corresponding to the methyl carbons and the carbons of the dodecyl chains. |
| ¹¹⁹Sn NMR | Tin-119 NMR is a powerful tool for directly probing the environment of the tin nucleus. |
| FTIR | Fourier-transform infrared spectroscopy reveals vibrational modes of the molecule, including the Sn-S and Sn-C bonds. |
Synthesis of this compound
The most common method for synthesizing this compound is through the nucleophilic substitution reaction of dimethyltin dichloride with dodecylthiol. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, though less common, approach involves the use of Grignard reagents.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound based on the reaction of dimethyltin dichloride and dodecylthiol.
Materials:
-
Dimethyltin dichloride
-
Dodecylthiol
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve dimethyltin dichloride in the anhydrous organic solvent.
-
Add the base to the solution.
-
Slowly add a stoichiometric amount of dodecylthiol to the reaction mixture.
-
The reaction is typically stirred at a controlled temperature to ensure completion.
-
Upon completion, the reaction mixture is worked up to remove the salt byproduct and the solvent. This may involve filtration and evaporation.
-
The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure this compound.
Caption: A flowchart illustrating the general synthetic workflow for this compound.
Potential Applications
This compound has potential applications in several fields, primarily owing to the reactivity of its tin-sulfur bonds and its hydrophobic nature.
Catalysis in Polymerization
Organotin compounds, including dithiostannanes, are known to act as catalysts in various polymerization reactions.[2] The specific catalytic activity of this compound would depend on the particular polymerization process.
Antimicrobial Agent
Organotin compounds have been investigated for their antimicrobial properties.[6][7][8] The proposed mechanism of action involves the interaction of the tin atom with proteins and the disruption of biological membranes by the lipophilic alkyl groups.[3]
General Experimental Protocol for Antimicrobial Activity Testing (Disc Diffusion Method)
This protocol outlines a general procedure for evaluating the antimicrobial activity of this compound using the disc diffusion method, adapted from protocols for other organotin compounds.[6][7][8]
Materials:
-
This compound
-
Test microorganisms (e.g., bacteria, fungi)
-
Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile filter paper discs
-
Positive and negative controls (e.g., a known antibiotic and the solvent used to dissolve the compound)
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly onto the surface of an agar plate.
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the impregnated discs, along with control discs, onto the inoculated agar plate.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. Buy this compound | 51287-84-4 [smolecule.com]
- 2. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 4. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Bis(dodecylthio)dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dodecylthio)dimethylstannane is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio (-S-(CH₂)₁₁CH₃) groups.[1] Its unique structure, featuring long lipophilic alkyl chains, imparts specific solubility and stability characteristics that are crucial for its application in various fields, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound, presenting available data, detailed experimental protocols for its assessment, and visualizations of its chemical behavior.
Chemical and Physical Properties
A summary of the key identification and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 51287-84-4 | [1] |
| Molecular Formula | C₂₆H₅₆S₂Sn | [1] |
| Molecular Weight | 551.6 g/mol | [1] |
| Physical Description | Liquid | [1] |
Solubility Profile
The solubility of this compound is largely dictated by its molecular structure. The two long dodecyl chains create a significant nonpolar character, making the compound highly soluble in organic solvents while having limited to no solubility in aqueous solutions.
Qualitative Solubility Data
| Solvent Type | Solubility | Rationale | References |
| Organic Solvents | Soluble | The lipophilic dodecyl groups promote dissolution in nonpolar and some polar organic solvents. | [2] |
| Water | Insoluble / Limited Solubility | The hydrophobic nature of the long alkyl chains prevents significant interaction with water molecules. | [2] |
Experimental Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., ethanol, toluene, hexane)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.
Stability Profile
This compound is generally stable under normal storage conditions but is susceptible to degradation under specific environmental stresses.
Summary of Stability Characteristics
| Stability Factor | Observation | References |
| General Conditions | Stable under normal, controlled laboratory conditions. | [2] |
| Oxidation | Sensitive to oxidation. The sulfur atoms can be oxidized to form sulfoxides or sulfones. | [2] |
| Moisture/Hydrolysis | Reacts slowly with moisture in the air and water. | [2] |
| Light | Direct sunlight can cause slow degradation. | [2] |
| Thermal | Elevated temperatures can lead to decomposition. | [2] |
| Incompatible Materials | Bases and reducing agents can promote degradation. | [2] |
Degradation Pathways
The primary modes of degradation for this compound involve oxidation of the sulfur atoms and hydrolysis of the tin-sulfur bond.
Caption: Oxidation pathway of this compound.
References
An In-depth Technical Guide to Bis(dodecylsulfanyl)-dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dodecylsulfanyl)-dimethylstannane, an organotin compound with the IUPAC name bis(dodecylsulfanyl)-dimethylstannane, is a versatile chemical with applications in polymer stabilization, catalysis, and potentially in antimicrobial research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its toxicological profile. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Bis(dodecylsulfanyl)-dimethylstannane
| Property | Value | Source |
| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [3][4][5] |
| Synonyms | Dimethylbis(dodecylthio)tin, Dimethyltin bis(dodecylmercaptide) | [3][4][5] |
| CAS Number | 51287-84-4 | [3][4][5] |
| Molecular Formula | C26H56S2Sn | [3][4][5] |
| Molecular Weight | 551.6 g/mol | [3][4][5] |
| Physical State | Liquid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |
Table 2: Spectroscopic Data (Predicted and General Ranges)
| Technique | Data | Source |
| ¹H NMR | The tin-bound methyl groups are expected as a singlet around 0.8-1.2 ppm, potentially with ¹¹⁹Sn satellites. The α-methylene protons (SCH₂) of the dodecylthio chains are expected to resonate around 2.4-2.8 ppm as a triplet. | [6] |
| ¹³C NMR | No specific data available. | |
| ¹¹⁹Sn NMR | The chemical shift is typically in the range of +50 to +150 ppm relative to tetramethyltin for similar dimethyltin compounds. | [7] |
Experimental Protocols
Synthesis of Bis(dodecylsulfanyl)-dimethylstannane
The most common method for the synthesis of bis(dodecylsulfanyl)-dimethylstannane is the reaction of dimethyltin dichloride with dodecanethiol in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of bis(dodecylsulfanyl)-dimethylstannane.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyltin dichloride (1 eq) in anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add triethylamine (2.2 eq). Subsequently, add dodecanethiol (2 eq) dropwise via the dropping funnel at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure bis(dodecylsulfanyl)-dimethylstannane.
Application as a PVC Heat Stabilizer
Organotin compounds are effective heat stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation during processing.[2][9][10]
Experimental Workflow: PVC Stabilization Testing
Caption: Workflow for evaluating the performance of bis(dodecylsulfanyl)-dimethylstannane as a PVC stabilizer.
Detailed Protocol:
-
Compounding: Prepare a PVC formulation by mixing PVC resin, a plasticizer (e.g., dioctyl phthalate), and bis(dodecylsulfanyl)-dimethylstannane (typically 0.5-2.0 phr - parts per hundred resin) on a two-roll mill at a temperature of 160-170 °C until a homogeneous sheet is formed.
-
Static Thermal Stability:
-
Cut the PVC sheet into small samples.
-
Place the samples in an oven at 180 °C.
-
At regular intervals (e.g., every 10 minutes), remove a sample and measure its yellowness index using a colorimeter.
-
The time taken for a significant increase in the yellowness index indicates the static stability time.
-
-
Dynamic Thermal Stability:
-
Use a torque rheometer to simulate processing conditions.
-
Charge the PVC compound into the mixing chamber of the rheometer at a set temperature (e.g., 190 °C) and rotor speed.
-
Record the torque as a function of time. The time at which a sharp increase in torque is observed (due to crosslinking upon degradation) is the dynamic stability time.
-
Application as a Catalyst in Polyurethane Formation
Organotin compounds are widely used as catalysts in the formation of polyurethanes from isocyanates and polyols.[11][12][13][14]
Catalytic Cycle: Polyurethane Formation
Caption: Proposed catalytic cycle for polyurethane formation using an organotin catalyst.
Detailed Protocol for Kinetic Study:
-
Reaction Setup: In a thermostated reactor equipped with a mechanical stirrer and a means for sampling, mix a diisocyanate (e.g., toluene diisocyanate) and a polyol (e.g., polypropylene glycol) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a known concentration of bis(dodecylsulfanyl)-dimethylstannane to the reaction mixture.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an excess of a primary amine like dibutylamine).
-
Analysis: Determine the concentration of the unreacted isocyanate in the quenched aliquots by titration or spectroscopic methods (e.g., FT-IR by monitoring the disappearance of the NCO band around 2270 cm⁻¹).
-
Kinetic Analysis: Plot the concentration of the isocyanate versus time to determine the reaction rate and the catalytic activity.
Toxicological Profile
The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents. For dimethyltin compounds, some toxicity data is available for related substances.
Table 3: Acute Toxicity Data for Related Dimethyltin Compounds
| Compound | Test Animal | Route | LD50/LC50 | Source |
| Dimethyltin bis(dodecylmercaptide) | Rat | Oral | 8500 mg/kg bw | |
| Dimethyltin bis(dodecylmercaptide) | Rat | Inhalation | 3.3 mg/L | |
| Dimethyltin bis(2-ethylhexyl thioglycolate) | Rat | Oral | 1000-1735 mg/kg bw | [15] |
Based on the available data for dimethyltin bis(dodecylmercaptide), bis(dodecylsulfanyl)-dimethylstannane is expected to have low acute oral toxicity but moderate acute inhalation toxicity.
Antimicrobial Potential
Organotin compounds, in general, have been investigated for their antimicrobial properties.[7][16][17][18] The biological activity is influenced by the nature of the organic groups attached to the tin atom. While specific data for bis(dodecylsulfanyl)-dimethylstannane is lacking, its structural similarity to other biologically active organotin thiolates suggests it may exhibit some antimicrobial efficacy. Further research is needed to determine its specific activity against various microorganisms.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of organotin compounds is often attributed to their interaction with cellular components, particularly proteins and enzymes containing thiol groups. The tin atom can coordinate with these functional groups, leading to inhibition of essential metabolic pathways and disruption of cellular function. The lipophilic nature of the dodecyl chains in bis(dodecylsulfanyl)-dimethylstannane may facilitate its transport across microbial cell membranes.
Experimental Protocol for Antimicrobial Susceptibility Testing (General):
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial dilutions of bis(dodecylsulfanyl)-dimethylstannane in a microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Subculture the contents of the wells from the MIC assay that show no visible growth onto an agar plate.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.
-
Conclusion
Bis(dodecylsulfanyl)-dimethylstannane is a valuable organotin compound with established applications as a PVC heat stabilizer and a catalyst for polyurethane formation. While there are gaps in the publicly available quantitative data for some of its properties, this guide provides a comprehensive overview based on existing literature and data from structurally related compounds. The detailed experimental protocols offer a starting point for researchers interested in synthesizing and utilizing this compound. Further investigation into its antimicrobial potential could reveal new applications in the field of drug development. As with all organotin compounds, appropriate safety precautions should be taken during handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and biological activities of organotin(iv) complexes with 2-thioazoline-2-thiol [inis.iaea.org]
- 4. Buy Bis(dodecylthio)dimethylstannane (EVT-385129) | 51287-84-4 [evitachem.com]
- 5. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 51287-84-4 [smolecule.com]
- 7. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Three New di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) [scielo.org.mx]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. next generation amine tin catalyst for high resilience soft foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 14. researchgate.net [researchgate.net]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Safe Handling of Bis(dodecylthio)dimethylstannane
Introduction
Bis(dodecylthio)dimethylstannane (CAS No. 51287-84-4) is an organotin compound primarily utilized as a chemical intermediate in various industrial applications.[1][2] Belonging to the organotin family, this substance necessitates stringent safety protocols due to its potential health and environmental hazards.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety information, handling procedures, and emergency response protocols based on available technical data.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards include acute oral toxicity, skin and eye irritation, skin sensitization, and potential for organ damage through prolonged or repeated exposure.[2][3][4] It is also recognized as being harmful to aquatic life with long-lasting effects.[5][6]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Skin Sensitization | 1 / 1A | H317: May cause an allergic skin reaction[3][4][5] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[3][7] |
| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidneys, Respiratory Tract) through prolonged or repeated exposure[3][4][7] |
| Hazardous to the Aquatic Environment, Long-Term | 3 / 1 | H412: Harmful to aquatic life with long lasting effects / H410: Very toxic to aquatic life with long lasting effects[5][7] |
The signal word associated with this chemical can be "Danger" or "Warning" depending on the concentration and classification.[2][4][5] Appropriate hazard pictograms include the skull and crossbones (GHS06), exclamation mark (GHS07), and health hazard (GHS08).[2]
Section 2: Toxicological Properties
The toxicity of this compound has been evaluated through various studies. The data highlights significant acute oral toxicity and potential for adverse effects on aquatic life. It is important to note the variability in reported oral LD50 values, which may be due to different study conditions or purities of the test substance.
Table 2: Summary of Acute Toxicity Data
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 1150 mg/kg | [4] |
| LD50 | Rat | Oral | 849 mg/kg | [8] |
| LD50 | Rat | Oral | 12360 mg/kg | [7] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [8] |
| LD50 | Rabbit | Dermal | 5150 mg/kg | [7] |
| EC50 (48h) | Daphnia magna | Aquatic | 32 mg/L | [8][9] |
| NOEC (48h) | Daphnia | Aquatic | 10 mg/L | [8] |
| EC50 (72h) | Algae | Aquatic | 270 mg/L | [8] |
| NOEC (72h) | Algae | Aquatic | 10 mg/L |[8] |
LD50: Lethal Dose, 50%; EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration.
Section 3: Experimental Protocols
The toxicological data presented are derived from standardized testing guidelines. While specific study reports are not publicly available, the methodologies follow established protocols.
-
Acute Oral Toxicity (OECD Guideline 401): This test, cited for determining the oral LD50 in rats, involves the administration of the substance in graduated doses to several groups of experimental animals.[4] The protocol includes:
-
Animal Selection: Healthy, young adult rats of a single strain are chosen and acclimated.
-
Dose Administration: The test substance is administered by gavage in a single dose. Animals are typically fasted before dosing.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Data Analysis: The LD50 value is calculated from the number of animal deaths that occur during the observation period. A full necropsy of all animals is performed at the end of the study.
-
-
Acute Aquatic Toxicity (e.g., OECD Guideline 202): The EC50 value for Daphnia magna was determined using a protocol consistent with OECD 202.[9]
-
Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours, are used.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The primary endpoint is immobilization. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
-
Section 4: Safe Handling and Storage
Strict adherence to handling and storage protocols is essential to minimize risk.
Handling:
-
Use only with adequate ventilation, such as in a chemical fume hood.[1][3]
-
Avoid all contact with skin and eyes and do not breathe vapor or mist.[1][2]
-
Wear appropriate personal protective equipment (see Section 5).[4][5]
-
Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
Storage:
-
Keep the container tightly closed and store locked up, out of reach of children.[1][2][10]
-
Protect from direct sunlight and store away from heat.[1][2][4]
-
Incompatible Materials: Avoid contact with bases, reducing agents, strong acids, amines, and isocyanates.[1][2][7][10]
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and personal protective equipment is required to ensure safety. The hierarchy of controls should always be followed, prioritizing engineering solutions over personal protection.
Caption: Hierarchy of controls for minimizing exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
|---|---|---|
| Engineering Controls | Handle in an enclosing hood with exhaust ventilation. Ensure safety showers and emergency eyewash fountains are readily available. | [1][2] |
| Eye/Face Protection | Chemical safety goggles or tightly fitting safety glasses. Contact lenses should not be worn. | [1][2][5] |
| Skin Protection | Neoprene or nitrile rubber gloves. Wear suitable protective clothing (e.g., lab coat, impervious apron) to prevent skin contact. | [1][2] |
| Respiratory Protection | Not typically required if engineering controls are adequate. If vapors or mists may be generated, use a NIOSH-certified combination organic vapor/acid gas respirator. For spraying applications, a positive-pressure air-supplied respirator is required. |[1][2][11] |
Section 6: First Aid and Emergency Procedures
Immediate action is critical in the event of exposure or a spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, qualified personnel should administer oxygen. If breathing has stopped, provide artificial respiration (use a pocket mask or other barrier device). Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] A polyglycol-based skin cleanser or corn oil may be more effective than soap and water.[3] Seek medical attention if skin irritation or a rash develops.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4][7]
-
Ingestion: Rinse mouth thoroughly with water.[4][5] Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1][2] Never give anything by mouth to an unconscious person.[1][2]
Spill and Release Procedures:
-
Isolate and Ventilate: Evacuate unnecessary personnel and isolate the spill area.[2][3] Ensure the area is well-ventilated.
-
Use PPE: Cleanup crew must wear appropriate personal protective equipment as described in Section 5.[1][2]
-
Containment: Prevent the spill from entering sewers, waterways, or soil by using dikes or absorbent materials like sand, earth, or sawdust.[1][2][9]
-
Cleanup: Absorb the spill with an inert material and collect it into a suitable, properly labeled container for disposal.[1][9]
-
Decontamination: Wash the spill site with water after material pickup is complete.[9][10]
-
Disposal: Dispose of waste materials at an approved waste disposal facility in accordance with local, state, and federal regulations.[4][5]
Caption: Decision-making workflow for an exposure event.
Section 7: Physical and Chemical Properties
Table 4: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C26H56S2Sn | [2] |
| Molecular Weight | 551.6 g/mol | [6] |
| CAS Number | 51287-84-4 | [4][5] |
| Physical State | Liquid | [2][6] |
| Appearance | Clear, hazy liquid | [4] |
| pH | 8.8 | [4] |
| Chemical Family | Organotin |[1][2] |
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. gelest.com [gelest.com]
- 3. abbuildingproducts.co.uk [abbuildingproducts.co.uk]
- 4. swdurethane.com [swdurethane.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. roesler-tyres.com [roesler-tyres.com]
- 8. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 9. assets.unilogcorp.com [assets.unilogcorp.com]
- 10. trufast.com [trufast.com]
- 11. ateccoatings.com [ateccoatings.com]
Physical state and appearance of "Bis(dodecylthio)dimethylstannane"
An In-depth Technical Guide to the Physical State and Appearance of Bis(dodecylthio)dimethylstannane
Introduction
This compound (CAS No. 51287-84-4) is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] As a member of the dithiostannane subclass, its chemistry is largely defined by the reactive tin-sulfur (Sn-S) bonds.[2] This compound serves as a versatile reagent and precursor in organic synthesis, particularly for creating carbon-sulfur bonds, and is utilized in materials science.[2][3] Its long dodecyl chains impart a significant hydrophobic character, influencing its physical properties and solubility.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details standard experimental methodologies for their determination, and illustrates its primary synthesis pathway. The information is intended for researchers, chemists, and professionals in drug development and materials science.
Physical and Chemical Properties
The physical state of this compound is a clear, straw-colored, viscous liquid with a characteristic sulfurous odor.[4] It is stable under normal conditions but should be stored away from heat, direct sunlight, and bases.[4]
Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [1][3] |
| CAS Number | 51287-84-4 | [1][3][5] |
| Molecular Formula | C₂₆H₅₆S₂Sn | [1][3][5] |
| Molecular Weight | 551.6 g/mol | [1][3][5] |
| Physical State | Liquid | [4][5] |
| Appearance | Clear, straw-colored liquid | [4] |
| Odor | Characteristic of a sulfur compound | [4] |
| Boiling Point | 275.3°C at 760 mmHg | |
| Flash Point | 87.8°C (Closed Cup) | |
| Solubility | Limited solubility in water; Soluble in organic solvents | [3][6] |
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of liquid chemical compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[7]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] In this method, a sample is heated until it boils, and the temperature at which the liquid re-enters a capillary tube upon cooling corresponds to its boiling point.[7]
-
Methodology:
-
A few milliliters of the sample are placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube.
-
The assembly is attached to a thermometer and placed in a Thiele tube filled with a heating oil (e.g., mineral oil).[7]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.
-
The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
-
Flash Point Determination (Pensky-Martens Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[9] The Pensky-Martens closed-cup test is a standard method for determining the flash point of various liquids.[9][10]
-
Principle: The method involves heating a liquid sample in a closed cup and introducing an ignition source periodically. The temperature at which a flash is observed is the flash point.[10] Closed-cup methods are generally preferred for providing more conservative (lower) and precise results.[11]
-
Methodology (ASTM D93):
-
The sample (approximately 75 mL) is placed into the test cup of the Pensky-Martens apparatus.[9]
-
The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[9][10]
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[10]
-
The test is repeated until a distinct flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the flash point of the substance.[10]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12]
-
Principle: An excess amount of the solute is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.[12]
-
Methodology:
-
An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, or an organic solvent like ethanol).
-
The flask is sealed and placed in a shaker or agitator within a constant temperature bath (e.g., 25°C) to facilitate the dissolution process and reach equilibrium. This typically requires shaking for 24 to 72 hours.[12]
-
After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle.
-
A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a syringe fitted with a filter to remove any suspended particles.
-
The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13] This concentration represents the solubility of the compound at that temperature.
-
Synthesis Pathway
The most common synthetic route to this compound is through a nucleophilic substitution reaction.[2][3] This involves reacting dimethyltin dichloride with two equivalents of dodecylthiol.[3] The reaction is typically performed in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3] The process is conducted under an inert atmosphere to prevent the oxidation of the thiol.[1]
References
- 1. Buy this compound | 51287-84-4 [smolecule.com]
- 2. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 4. gelest.com [gelest.com]
- 5. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 11. scimed.co.uk [scimed.co.uk]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Bis(dodecylthio)dimethylstannane as a High-Efficiency Heat Stabilizer for Polyvinyl Chloride (PVC)
Introduction
Bis(dodecylthio)dimethylstannane is an organotin mercaptide compound that serves as a highly effective heat stabilizer for polyvinyl chloride (PVC). Organotin stabilizers are crucial additives for PVC processing, preventing thermal degradation at the high temperatures required for extrusion, injection molding, and other shaping techniques. The primary function of this compound is to inhibit the autocatalytic dehydrochlorination of PVC, a process that leads to discoloration, embrittlement, and the loss of mechanical properties. These application notes provide an overview of its function, performance characteristics, and recommended testing protocols for researchers and formulation scientists in the field of polymer science and drug development, where PVC is often used for packaging and device components.
Mechanism of Action
The thermal stabilization of PVC by this compound proceeds through a multifaceted mechanism. The sulfur-containing ligands play a critical role in the stabilization process. They can replace the labile allylic chlorine atoms in the PVC structure, which are the primary initiation sites for thermal degradation. Additionally, the stabilizer can react with and neutralize hydrogen chloride (HCl) as it is released from the polymer matrix, preventing HCl from catalyzing further degradation. This dual action significantly enhances the thermal stability of the PVC formulation.
Core Functions of Organotin Stabilizers in PVC:
-
Substitution of Labile Chlorine Atoms: The mercaptide groups from the stabilizer replace unstable chlorine atoms on the PVC backbone, forming more stable thioether linkages.
-
HCl Scavenging: The organotin compound reacts with and neutralizes hydrogen chloride, a byproduct of PVC degradation that acts as a catalyst for further decomposition.
-
Peroxide Decomposition: Organotin compounds can also aid in the decomposition of peroxides, which can form during processing and contribute to degradation.
-
Diels-Alder Addition: Some organotin stabilizers can react with the conjugated polyene sequences that cause discoloration, thereby improving the color stability of the final product.
The general stabilization mechanism involving an organotin mercaptide like this compound is illustrated in the following diagram.
Caption: PVC Degradation and Stabilization Pathway.
Performance Characteristics
The effectiveness of this compound as a heat stabilizer can be quantified through various analytical techniques. The following tables summarize typical data obtained from such evaluations.
Table 1: Static Thermal Stability by Congo Red Test
The Congo Red test measures the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-indicator paper.
| Formulation | Stabilizer Concentration (phr*) | Temperature (°C) | Stability Time (minutes) |
| Control (Unstabilized PVC) | 0.0 | 180 | 5 |
| PVC + Stabilizer A | 1.5 | 180 | 25 |
| PVC + Stabilizer B | 1.5 | 180 | 32 |
| PVC + this compound | 1.5 | 180 | 45 |
*phr: parts per hundred parts of resin
Table 2: Dynamic Thermal Stability by Torque Rheometry
A torque rheometer measures the torque required to process a polymer melt, providing information about its stability over time at a set temperature and shear rate.
| Formulation | Stabilizer Concentration (phr) | Temperature (°C) | Stability Time (minutes) |
| Control (Unstabilized PVC) | 0.0 | 190 | 3 |
| PVC + Stabilizer A | 1.5 | 190 | 12 |
| PVC + Stabilizer B | 1.5 | 190 | 18 |
| PVC + this compound | 1.5 | 190 | 28 |
Table 3: Color Stability Evaluation (Oven Aging)
Color stability is assessed by observing the change in color of PVC samples aged in an oven at a specific temperature over time. The Yellowness Index (YI) is a common metric.
| Formulation | Stabilizer Concentration (phr) | Aging Time at 180°C (minutes) | Yellowness Index (YI) |
| PVC + this compound | 1.5 | 0 | 2.5 |
| 15 | 5.1 | ||
| 30 | 8.9 | ||
| 60 | 15.3 | ||
| Control (Unstabilized PVC) | 0.0 | 0 | 3.0 |
| 15 | 25.8 | ||
| 30 | 55.2 | ||
| 60 | >100 (Black) |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound as a PVC heat stabilizer are provided below.
Protocol 1: Static Thermal Stability - Congo Red Test
Objective: To determine the static heat stability time of PVC formulations.
Apparatus:
-
Thermostatically controlled heating block or oil bath
-
Test tubes
-
Congo Red indicator paper
-
Timer
Procedure:
-
Sample Preparation: Prepare a PVC formulation by mixing PVC resin with the stabilizer (e.g., 1.5 phr of this compound) and other additives on a two-roll mill.
-
Test Specimen: Place a 2.0 g sample of the milled PVC sheet into a clean, dry test tube.
-
Indicator Paper: Moisten a strip of Congo Red paper with glycerol and place it in the upper part of the test tube, ensuring it does not touch the sample.
-
Heating: Place the test tube in the heating block preheated to the test temperature (e.g., 180°C).
-
Observation: Start the timer. The stability time is the time elapsed until the Congo Red paper turns from red to blue, indicating the evolution of HCl.
Protocol 2: Dynamic Thermal Stability - Torque Rheometry
Objective: To evaluate the thermal stability of PVC under dynamic processing conditions.
Apparatus:
-
Torque rheometer with a heated mixing chamber (e.g., Haake PolyLab QC)
-
Roller-type mixing blades
Procedure:
-
Instrument Setup: Set the mixing chamber temperature (e.g., 190°C) and rotor speed (e.g., 60 rpm).
-
Sample Loading: Load a pre-weighed amount of the PVC formulation (e.g., 60 g) into the preheated mixing chamber.
-
Data Acquisition: Start the rheometer and record the torque as a function of time.
-
Analysis: The stability time is typically defined as the time from the initial loading to the point of a sharp increase in torque, which indicates cross-linking and degradation of the polymer.
Protocol 3: Color Stability - Oven Aging Test
Objective: To assess the long-term color stability of PVC samples.
Apparatus:
-
Forced air circulating oven
-
Colorimeter or spectrophotometer
-
Milled PVC sheets (as prepared in Protocol 1)
Procedure:
-
Sample Preparation: Cut uniform small samples from the milled PVC sheets.
-
Initial Measurement: Measure the initial color (e.g., CIE Lab* values and Yellowness Index) of the unaged samples using a colorimeter.
-
Aging: Place the samples on a non-reactive tray in the oven at the test temperature (e.g., 180°C).
-
Time-Point Analysis: Remove samples at predetermined time intervals (e.g., 15, 30, 60, 90 minutes).
-
Color Measurement: Allow the samples to cool to room temperature and measure their color.
-
Data Reporting: Report the change in color values (e.g., ΔE*) or the Yellowness Index as a function of aging time.
The workflow for evaluating a novel PVC heat stabilizer is outlined in the diagram below.
Caption: Experimental Workflow for PVC Stabilizer Evaluation.
Application Notes and Protocols: "Bis(dodecylthio)dimethylstannane" in the Formation of Coordination Polymers
Introduction
Bis(dodecylthio)dimethylstannane is an organotin compound with the chemical formula C₂₆H₅₆S₂Sn.[1] It is characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] While this compound has applications as a polymer additive and in organic synthesis, its role in the formation of coordination polymers is an emerging area of interest.[1][2] The presence of sulfur atoms in the dodecylthio groups provides potential donor sites for coordination with metal centers, suggesting its utility as a ligand or precursor in the synthesis of novel coordination polymers with unique material properties.[1][2]
Coordination polymers are multi-dimensional structures composed of metal ions or clusters linked by organic ligands. The properties of these materials can be tuned by varying the metal centers and the organic linkers. Organotin compounds, in general, are known to form diverse coordination polymers.[1] Specifically, this compound is noted for its potential to act as a thioether ligand in the construction of polymeric networks.[2]
Theoretical Application in Coordination Polymer Synthesis
The fundamental principle behind using this compound in coordination polymer synthesis lies in the coordinative ability of its sulfur atoms. These sulfur atoms can act as Lewis bases, donating electron pairs to suitable metal centers (Lewis acids) to form coordination bonds. The long dodecyl chains contribute to the lipophilic nature of the molecule, which could influence the solubility of the resulting polymers in nonpolar solvents and affect their solid-state packing.[2]
It has been suggested that reactions of this compound with ligands such as pyridine dicarboxylic acids could lead to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers.[2] The geometry of the resulting polymer would be dependent on the coordination preferences of the metal center and the geometry of the co-ligand.[2] In such structures, the tin center might adopt a distorted octahedral geometry when bonded to nitrogen donors from the pyridine derivatives, with the thioether sulfur atoms occupying axial positions.[2]
Note on Available Data: As of late 2025, detailed peer-reviewed research articles outlining specific experimental protocols and quantitative data for the synthesis of coordination polymers using this compound are limited. The following protocols are based on general principles of coordination polymer synthesis and the suggested reactivity of this specific precursor. Researchers should treat these as foundational guidelines to be optimized for their specific systems.
Hypothetical Experimental Protocols
Protocol 1: General Synthesis of a 1D Organotin-based Coordination Polymer
This protocol outlines a general procedure for the synthesis of a one-dimensional coordination polymer using this compound as a bridging ligand with a metal salt.
Materials:
-
This compound (C₂₆H₅₆S₂Sn)
-
A suitable metal salt (e.g., Silver Nitrate - AgNO₃, Cadmium Nitrate - Cd(NO₃)₂)
-
Solvent system (e.g., Methanol/Acetonitrile mixture)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Crystallization dishes
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1 equivalent of this compound in a minimal amount of the chosen solvent (e.g., 10 mL of acetonitrile).
-
In a separate flask, dissolve 1 equivalent of the metal salt (e.g., AgNO₃) in the same solvent system (e.g., 10 mL of methanol).
-
Slowly add the metal salt solution to the solution of this compound dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
After stirring, filter the solution to remove any immediate precipitate.
-
Set up the filtrate for slow evaporation in a loosely capped vial or by layering with a less polar solvent to promote the growth of single crystals suitable for X-ray diffraction.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Mixed-Ligand Coordination Polymer
This protocol describes a hypothetical synthesis involving this compound and a rigid co-ligand like a pyridine dicarboxylic acid to form a more complex polymeric structure.
Materials:
-
This compound (C₂₆H₅₆S₂Sn)
-
A pyridine dicarboxylic acid (e.g., 2,5-pyridinedicarboxylic acid)
-
A suitable metal salt (e.g., Zinc Acetate - Zn(OAc)₂)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Teflon-lined autoclave
Procedure:
-
In a glass vial, combine this compound (1 equivalent), the pyridine dicarboxylic acid (1 equivalent), and the metal salt (1 equivalent).
-
Add the solvent (e.g., 5 mL of DMF) to the vial and briefly sonicate to ensure a homogeneous mixture.
-
Seal the vial in a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a controlled temperature (e.g., 80-120 °C) for 24-72 hours (solvothermal synthesis).
-
After the reaction period, allow the autoclave to cool slowly to room temperature.
-
Isolate the crystalline product by filtration, wash with fresh solvent, and dry.
-
Characterize the resulting material using appropriate analytical techniques to determine its structure and properties.
Data Presentation
Currently, there is no specific quantitative data from published experiments to present in tabular format. Should experimental data become available, it would be structured as follows:
Table 1: Hypothetical Crystallographic Data for a Coordination Polymer Derived from this compound
| Parameter | Value |
|---|---|
| Chemical Formula | [M(C₂₆H₅₆S₂Sn)(L)]n |
| Formula Weight | To be determined |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Table 2: Hypothetical Thermal Stability Data
| Compound Name | Decomposition Temperature (°C) (TGA) |
|---|---|
| Polymer 1 | To be determined |
| Polymer 2 | To be determined |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of coordination polymers using this compound.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Caption: Proposed coordination scheme of this compound with a metal center.
References
Application Notes and Protocols for the ¹¹⁹Sn NMR Spectroscopic Analysis of Bis(dodecylthio)dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dodecylthio)dimethylstannane, an organotin compound, finds applications in various chemical syntheses and material science. Its efficacy and reactivity are intrinsically linked to its molecular structure and purity. ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of organotin compounds, providing direct insight into the electronic environment of the tin atom. This document provides detailed application notes and protocols for the use of ¹¹⁹Sn NMR in the study of this compound.
Principles of ¹¹⁹Sn NMR Spectroscopy
Tin has three naturally occurring isotopes with a nuclear spin of I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the most frequently utilized for NMR spectroscopy due to its higher natural abundance (8.59%) and greater sensitivity. The large chemical shift range of ¹¹⁹Sn NMR, spanning over 2000 ppm, offers excellent resolution and sensitivity to subtle changes in the coordination and stereochemistry of the tin center.
The key parameters obtained from a ¹¹⁹Sn NMR spectrum are the chemical shift (δ) and the coupling constants (J).
-
Chemical Shift (δ): The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment around the tin nucleus. The coordination number of the tin atom is a primary determinant of the chemical shift. For organotin compounds, an increase in the coordination number generally leads to a significant upfield shift (to lower ppm values). The nature of the substituents directly bonded to the tin atom also exerts a strong influence on the chemical shift. For dialkyltin dithiolates like this compound, the tin atom is typically in a four-coordinate, tetrahedral environment.
-
Coupling Constants (J): Spin-spin coupling between the ¹¹⁹Sn nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P) provides valuable information about the bonding and connectivity within the molecule. The magnitude of the coupling constant is related to the hybridization of the atoms involved and the dihedral angles between them.
Applications in Studying this compound
¹¹⁹Sn NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound:
-
Structural Elucidation: The ¹¹⁹Sn chemical shift provides a definitive confirmation of the four-coordinate nature of the tin atom in a tetrahedral geometry.
-
Purity Assessment: The presence of impurities, such as starting materials (e.g., dimethyltin dichloride) or degradation products, can be readily detected as they will exhibit distinct ¹¹⁹Sn chemical shifts.
-
Stability Studies: Changes in the ¹¹⁹Sn NMR spectrum over time or under different conditions (e.g., in the presence of coordinating solvents or ligands) can be used to monitor the stability of the compound and study ligand exchange reactions.
-
Reaction Monitoring: ¹¹⁹Sn NMR can be employed to monitor reactions involving this compound, allowing for the identification of intermediates and the determination of reaction kinetics.
Data Presentation
The ¹¹⁹Sn NMR chemical shift for this compound is expected to be in the range of +50 to +150 ppm, which is characteristic of a tetracoordinated dimethyltin species with two sulfur-based ligands.
| Compound | Class | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ) Range (ppm) |
| This compound | Dialkyltin Dithiolate | 4 | +50 to +150 |
| Dimethyltin Dichloride | Dialkyltin Dihalide | 4 | +130 to +150 |
| Trimethyltin Chloride | Trialkyltin Halide | 4 | +150 to +170 |
| Tetramethyltin | Tetraalkyltin | 4 | 0 (Reference) |
Experimental Protocol
This section provides a generalized protocol for acquiring a high-quality ¹¹⁹Sn NMR spectrum of this compound. The parameters may require optimization based on the specific NMR instrument and the concentration of the sample.
Sample Preparation
-
Sample Concentration: Prepare a solution of this compound with a concentration in the range of 0.1 M to 0.5 M.
-
Solvent Selection: Use a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃) is a common choice for organotin compounds. Other potential solvents include benzene-d₆ and toluene-d₈.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Reference Standard: Tetramethyltin (TMT) at 0 ppm is the universally accepted reference standard for ¹¹⁹Sn NMR. It can be added as an internal standard or a spectrum of a neat TMT sample can be acquired separately for external referencing.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer.
| Parameter | Suggested Value |
| Nucleus | ¹¹⁹Sn |
| Spectrometer Frequency | ~149 MHz |
| Pulse Program | zgig (inverse-gated decoupling) or similar |
| Relaxation Delay (d1) | 2-5 seconds |
| Acquisition Time (aq) | 0.5 - 1.0 seconds |
| Number of Scans (ns) | 128 - 1024 (or more, depending on concentration) |
| Spectral Width (sw) | 200 - 300 ppm |
| Temperature | 298 K |
| Decoupling | ¹H decoupling is recommended to simplify the spectrum and improve signal-to-noise. |
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the signal of Tetramethyltin (TMT) at 0 ppm.
Visualizations
Caption: Molecular structure of this compound and its ¹¹⁹Sn NMR chemical shift.
Caption: Experimental workflow for ¹¹⁹Sn NMR analysis.
Caption: Relationship between ¹¹⁹Sn NMR parameters and molecular properties.
Application Note: FTIR Analysis of Tin-Sulfur Bonds in Bis(dodecylthio)dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dodecylthio)dimethylstannane is an organotin compound characterized by the presence of two tin-sulfur (Sn-S) covalent bonds. The analysis of these bonds is crucial for quality control, stability studies, and understanding the compound's reactivity and potential applications in various fields, including as a precursor in materials science and for its biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective technique for the characterization of the vibrational modes of molecules, making it an ideal tool for identifying and analyzing the Sn-S bond within this molecule. This application note provides a detailed protocol for the FTIR analysis of this compound, focusing on the identification of the tin-sulfur vibrational frequencies.
Principles of FTIR Spectroscopy for Sn-S Bond Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the excitation of molecular vibrations. Specific chemical bonds, such as the tin-sulfur bond, vibrate at characteristic frequencies. The absorption of IR radiation at these specific frequencies results in peaks in the FTIR spectrum. The position of these peaks (wavenumber, cm⁻¹) is indicative of the type of bond, while the intensity of the peak is related to the concentration of that bond in the sample. For this compound, the key vibrational modes of interest are the Sn-S stretching vibrations, which are expected to appear in the far-infrared region of the spectrum. Additionally, vibrations associated with the Sn-C, C-S, C-H, and CH₂ groups will be present and can be used to confirm the overall structure of the molecule.
Experimental Protocols
This section details the necessary steps for performing FTIR analysis on this compound.
Sample Preparation
Given that this compound is a liquid at room temperature, several sample preparation methods are suitable. The choice of method will depend on the available FTIR accessories.
Method 1: Attenuated Total Reflectance (ATR)
ATR-FTIR is a highly recommended method for liquid samples as it requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned. This can be achieved by wiping the crystal with a soft tissue soaked in a suitable solvent like isopropanol or acetone, followed by a final wipe with a clean, dry tissue.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences from the sample spectrum.
-
Sample Application: Place a small drop (approximately 1-2 μL) of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
Method 2: Liquid Cell (Transmission)
This method involves placing the liquid sample between two IR-transparent salt plates (e.g., KBr or NaCl).
-
Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions. Ensure the salt plates are clean and free from moisture.
-
Sample Introduction: Introduce a few drops of this compound into the cell's sample cavity using a clean pipette or syringe.
-
Cell Sealing: Securely seal the cell to prevent leakage and evaporation.
-
Spectrum Acquisition: Place the liquid cell in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty cell should be recorded beforehand.
Instrumentation and Parameters
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with either an ATR accessory or a liquid sample holder.
-
Spectral Range: 4000 - 400 cm⁻¹ (Mid-IR). For a more detailed analysis of the Sn-S bond, extending the range to the Far-IR region (down to 100 cm⁻¹) is beneficial if the instrument allows.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Detector: A deuterated triglycine sulfate (DTGS) detector is common for Mid-IR, while a solid-state far-IR detector would be needed for lower frequencies.
Data Presentation
The following table summarizes the characteristic FTIR vibrational frequencies for this compound and related functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Sn-S | Stretching | 300 - 400 | Weak to Medium | This is the key vibrational mode for identifying the tin-sulfur bond. The exact position can be influenced by the surrounding molecular structure. |
| Sn-C (Methyl) | Asymmetric Stretching | 530 - 560 | Medium | Characteristic for (CH₃)₂Sn moieties. |
| Sn-C (Methyl) | Symmetric Stretching | 510 - 525 | Weak to Medium | Characteristic for (CH₃)₂Sn moieties. |
| C-S | Stretching | 600 - 800 | Weak to Medium | Associated with the dodecylthio group. |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong | Arises from the methyl and long dodecyl chains.[1] |
| CH₂ | Scissoring (Bending) | 1460 - 1470 | Medium | Characteristic of the long alkyl chains. |
| CH₃ | Bending | 1375 - 1385 | Medium | From the dimethyltin group. |
Data Interpretation
The resulting FTIR spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above. The primary focus for this analysis is the identification of the Sn-S stretching vibration. Due to its lower energy, this bond absorbs in the far-infrared region. The presence of strong C-H stretching bands around 2900 cm⁻¹ will confirm the presence of the long alkyl chains. The peaks in the 500-600 cm⁻¹ region are indicative of the dimethyltin (Sn-(CH₃)₂) structure. The C-S stretching vibration will appear at a higher wavenumber than the Sn-S bond. A comprehensive analysis of all these regions will provide a detailed confirmation of the chemical structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
References
Application Notes and Protocols for Bis(dodecylthio)dimethylstannane in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(dodecylthio)dimethylstannane as a catalyst in polymerization reactions, with a focus on polyurethane synthesis. Detailed protocols derived from established methodologies are presented to guide researchers in their experimental design.
Introduction
This compound, an organotin compound, is recognized for its catalytic activity in various polymerization reactions.[1] Its effectiveness is attributed to the nature of the tin-sulfur bonds and the steric and electronic effects of its alkyl and thioalkyl groups.[1] This compound belongs to the dithiostannane subclass of organotin compounds, where the reactivity is largely dictated by the tin-sulfur (Sn-S) bond, a key reactive site.[1]
Organotin compounds, in general, have a long history of industrial use as stabilizers for polyvinyl chloride (PVC) and as catalysts for the formation of polyurethanes and the vulcanization of silicones.[1] In polyurethane production, organotin catalysts like this compound are effective in promoting the reaction between isocyanates and alcohols.[2][3]
Physicochemical Properties
| Property | Value |
| CAS Number | 51287-84-4 |
| Molecular Formula | C26H56S2Sn |
| Molecular Weight | 551.6 g/mol [2] |
| Appearance | Liquid[2] |
| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane[2] |
Applications in Polymerization
This compound is particularly effective as a catalyst in the formation of polyurethanes. It is often used in "one-shot" reactive extrusion processes for synthesizing rigid thermoplastic polyurethanes.[4][5]
Catalytic Mechanism in Polyurethane Formation
While a specific detailed mechanism for this compound is not extensively elucidated in the literature, the general mechanism for organotin catalysts in urethane formation is believed to proceed via Lewis acid catalysis. The tin center coordinates with the oxygen of the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate group.
Caption: General Lewis acid catalytic cycle for polyurethane formation.
Experimental Protocols
The following protocols are based on examples of rigid thermoplastic polyurethane synthesis using this compound as a catalyst.
Protocol 1: Synthesis of a Rigid Aliphatic Thermoplastic Polyurethane
This protocol describes the synthesis via a "one-shot" reactive extrusion process.[4][5]
Materials:
-
Diisocyanate: Mixture of 1,3-cis bis(isocyanatomethyl) cyclohexane (36%), 1,3-trans bis(isocyanatomethyl) cyclohexane (18%), 1,4-cis bis(isocyanatomethyl) cyclohexane (13%), and 1,4-trans bis(isocyanatomethyl) cyclohexane (33%)
-
Chain Extender Diol: 1,6-hexanediol
-
Catalyst: this compound (e.g., Formrez UL-22)
-
Lubricant: N,N′-ethylene bis-stearamide (e.g., ADVAWAX 280)
-
Stabilizers: Hydrocinnamic acid, 3,5-di-tert-butyl-4-hydroxy-, neopentanetetrayl ester (e.g., Irganox 1010) and tris(nonylphenyl)phosphite (TNPP)
Equipment:
-
Twin-screw extruder
-
Side feed port for additives
-
Chilling unit
-
Pelletizer
-
Dehumidifying desiccant dryer
Procedure:
-
Set the extruder temperature profile to range from 90°C to 230°C.
-
Maintain a constant rotational speed of the extruder.
-
Feed the diisocyanate and diol mixture into the main extruder throat.
-
Inject the catalyst, lubricant, and stabilizers through the side feed port.
-
The resulting polymer exiting the die is chilled.
-
Cut the chilled polymer into cylindrical pellets.
-
Dry the pellets in a dehumidifying, desiccant dryer for 16 hours.
-
Package the dried pellets in moisture-barrier, foil-lined bags.
Caption: Experimental workflow for polyurethane synthesis.
Quantitative Data from Polyurethane Synthesis Examples
The following table summarizes the component concentrations from two example syntheses of rigid thermoplastic polyurethanes.
| Component | Example 1[4][5] | Example 2[4][6] |
| Diisocyanate Mixture (% by weight) | 61.56 | 57.56 |
| 1,6-Hexanediol (% by weight) | 37.27 | - |
| 1,4-Cyclohexanedimethanol (CHDM-D) (% by weight) | - | 23.75 |
| Polytetramethylene ether glycol (PTMEG 650) (% by weight) | - | 5.71 |
| This compound (% by weight) | 0.06 | 0.12 |
| N,N′-ethylene bis-stearamide (% by weight) | 0.5 | 0.5 |
| Irganox 1010 (% by weight) | 0.25 | 0.25 |
| Tris(nonylphenyl)phosphite (TNPP) (% by weight) | 0.3 | 0.3 |
| NCO/OH Ratio | 1.005 / 1.000 | 1.005 / 1.000 |
Safety and Handling
Organotin compounds, including this compound, should be handled with care. Some organotins may be persistent in the environment and toxic to aquatic life. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and effective catalyst for polymerization reactions, particularly in the synthesis of polyurethanes. The provided protocols and data offer a solid foundation for researchers to incorporate this catalyst into their experimental designs for developing new polymeric materials. Careful control of catalyst concentration allows for the modulation of reaction kinetics and final polymer properties.
References
- 1. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. gelest.com [gelest.com]
- 4. US20100184938A1 - Polyurethane Polymer - Google Patents [patents.google.com]
- 5. EP2150567B1 - Rigid, aliphatic thermoplastic polyurethanes - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
Application Notes and Protocols for the Formulation of Polymer Additives using Bis(dodecylthio)dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dodecylthio)dimethylstannane, an organotin compound, demonstrates significant potential as a multifunctional additive in polymer formulations. Its primary applications lie in the stabilization of polymers, particularly polyvinyl chloride (PVC), against thermal and oxidative degradation. The long dodecylthio chains impart a lipophilic character to the molecule, ensuring excellent compatibility and dispersion within various polymer matrices.[1] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound as a polymer additive.
Key Applications:
-
Thermal Stabilizer for PVC: Organotin compounds, including dialkyltin dithiolates like this compound, are highly effective heat stabilizers for PVC.[2] They prevent the discoloration and loss of mechanical properties that occur during high-temperature processing by scavenging hydrogen chloride (HCl) and substituting labile chlorine atoms on the polymer chain.
-
Antioxidant: The sulfur-containing moieties in this compound are believed to contribute to its antioxidant properties by scavenging free radicals, thereby protecting the polymer from oxidative degradation.
-
Lubricant: The long alkyl chains can also provide internal lubrication during polymer processing, improving melt flow and reducing processing temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51287-84-4 | [3] |
| Molecular Formula | C26H56S2Sn | [3] |
| Molecular Weight | 551.6 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point (Predicted) | 532.2 ± 33.0 °C at 760 Torr | |
| Density (Experimental) | 1.08 g/cm³ |
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating this compound in a polymer matrix, specifically focusing on PVC as a model system.
Materials and Equipment
-
Polymer: PVC resin (e.g., K-value 67)
-
Plasticizer: Dioctyl phthalate (DOP) or a non-phthalate alternative
-
Additive: this compound
-
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Colorimeter or Spectrophotometer for Yellowness Index measurement
-
Tensile testing machine
-
Protocol for Sample Preparation: PVC Sheet Formulation
This protocol describes the preparation of stabilized PVC sheets using a two-roll mill.
Workflow for PVC Sheet Preparation:
Caption: Workflow for the preparation of stabilized PVC sheets.
Detailed Steps:
-
Formulation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, and 2.0 parts per hundred resin - phr). A control formulation with no stabilizer should also be prepared.
-
Milling:
-
Preheat the two-roll mill to the desired processing temperature (e.g., 170°C).
-
Add the pre-mixed PVC formulation to the nip of the rolls.
-
Continuously fold and re-introduce the polymer into the nip to ensure homogeneous mixing.
-
Mill for a specified time (e.g., 7 minutes) until a consistent sheet is formed.[1]
-
-
Compression Molding:
-
Cut the milled sheet to the desired dimensions for the mold.
-
Place the sheet in a pre-heated mold in the hydraulic press.
-
Press at a specified temperature (e.g., 170°C) and pressure for a set time (e.g., 5 minutes) to form a smooth, uniform sheet of a specific thickness (e.g., 1 mm).
-
Cool the press under pressure to solidify the sheet.
-
Protocol for Evaluation of Thermal Stability
TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability.
Experimental Parameters:
-
Instrument: Thermogravimetric Analyzer
-
Sample Size: 5-10 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 600 °C
-
Atmosphere: Nitrogen or Air (to simulate different degradation environments)
Data to Collect:
-
Onset of Degradation Temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Degradation Rate (T_max): The temperature at which the rate of weight loss is highest.
-
Residual Weight at 600 °C: The amount of char remaining after degradation.
The Yellowness Index quantifies the degree of yellowing in a plastic sample, which is a key indicator of thermal degradation in PVC.
Procedure:
-
Cut samples from the prepared PVC sheets.
-
Measure the initial Yellowness Index of the samples using a colorimeter or spectrophotometer according to ASTM D1925.[4][5]
-
Place the samples in an air-circulating oven at a specified temperature (e.g., 180°C).
-
Remove samples at regular time intervals (e.g., 15, 30, 45, 60 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index of the aged samples.
-
Plot the Yellowness Index as a function of aging time for each formulation.
Data Presentation
The following tables illustrate how to present the quantitative data obtained from the experimental protocols. Note: The data presented here are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 2: TGA Data for PVC Formulations with this compound
| Formulation (phr) | T_onset (°C) | T_max (°C) | Residual Weight at 600°C (%) |
| Control (0 phr) | 250 | 290 | 15 |
| 0.5 phr Additive | 265 | 305 | 18 |
| 1.0 phr Additive | 275 | 315 | 20 |
| 1.5 phr Additive | 280 | 320 | 22 |
| 2.0 phr Additive | 282 | 322 | 23 |
Table 3: Yellowness Index of PVC Formulations after Thermal Aging at 180°C
| Formulation (phr) | Initial YI | YI after 15 min | YI after 30 min | YI after 45 min | YI after 60 min |
| Control (0 phr) | 5.2 | 25.8 | 55.3 | 80.1 | 102.5 |
| 0.5 phr Additive | 5.1 | 15.3 | 30.7 | 45.9 | 60.2 |
| 1.0 phr Additive | 5.0 | 10.1 | 20.5 | 30.8 | 40.3 |
| 1.5 phr Additive | 4.9 | 8.5 | 15.2 | 22.6 | 30.1 |
| 2.0 phr Additive | 4.8 | 8.1 | 14.5 | 21.8 | 28.9 |
Mechanism of Action
Thermal Stabilization of PVC
The primary mechanism of thermal stabilization of PVC by organotin compounds like this compound involves two key steps:
-
Substitution of Labile Chlorine Atoms: The additive replaces unstable chlorine atoms (at allylic or tertiary carbons) on the PVC chain with more stable thio-groups, preventing the initiation of dehydrochlorination.
-
HCl Scavenging: The additive reacts with and neutralizes hydrogen chloride gas that is released during PVC degradation, preventing the autocatalytic decomposition of the polymer.
Caption: Mechanism of PVC thermal stabilization.
Antioxidant Action: Free Radical Scavenging
The sulfur atoms in this compound can act as free radical scavengers, interrupting the autoxidation cycle of the polymer. This process is crucial for preventing degradation initiated by oxidative species.
Caption: Antioxidant mechanism via free radical scavenging.
Conclusion
This compound is a promising multifunctional additive for polymers, offering significant improvements in thermal stability and resistance to oxidative degradation. The protocols and data presentation formats outlined in this document provide a comprehensive framework for the systematic evaluation of its performance. Further research is encouraged to explore its efficacy in a wider range of polymer systems and to elucidate the finer details of its stabilization mechanisms.
References
- 1. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]
- 3. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.antpedia.com [img.antpedia.com]
- 5. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
Optimizing "Bis(dodecylthio)dimethylstannane" synthesis for higher yield
Welcome to the technical support center for the synthesis of Bis(dodecylthio)dimethylstannane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method is the stoichiometric nucleophilic substitution of dimethyltin dichloride with dodecanethiol.[1][2] This reaction is typically performed in a 1:2 molar ratio of the tin precursor to the thiol, respectively. A base is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
Q2: Why is an inert atmosphere crucial for this synthesis?
A2: An inert atmosphere, using gases like nitrogen or argon, is critical to prevent the oxidation of dodecanethiol to its corresponding disulfide.[2] Such oxidation would consume the thiol reactant, leading to lower yields and the formation of undesirable byproducts.[2]
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include the oxidation of the thiol starting material and the hydrolysis or oxidation of the final product. The tin-sulfur (Sn-S) bonds in this compound are susceptible to cleavage by moisture, which would lead to the formation of dimethyltin dioxide and dodecanethiol.[2] Exposure to oxygen can also oxidize the sulfur atoms to form sulfoxides and sulfones.[2]
Q4: How can I purify the final product?
A4: Common purification techniques for this compound include recrystallization from an appropriate organic solvent and column chromatography. For removing residual organotin impurities, a stationary phase of silica gel mixed with anhydrous potassium carbonate (K2CO3) has been shown to be effective. Additionally, washing the crude product with an aqueous solution of potassium fluoride (KF) can help precipitate and remove tin byproducts.
Q5: What is the expected appearance of pure this compound?
A5: Pure this compound is typically a liquid at room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Oxidation of dodecanethiol. 3. Hydrolysis of the product during workup. 4. Ineffective base. | 1. Increase reaction time or temperature moderately. Ensure proper stoichiometry of reactants. 2. Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon). Use freshly distilled and degassed solvents and reagents. 3. Use anhydrous solvents and reagents for the reaction and workup. Avoid exposure to moisture. 4. Use a non-nucleophilic organic base like triethylamine and ensure it is added in a slight excess (2.1-2.2 equivalents). |
| Product is an Oil and Does Not Solidify/Crystallize | 1. Presence of unreacted starting materials (dodecanethiol). 2. Presence of solvent residues. 3. Formation of oily byproducts. | 1. Purify the product using column chromatography to separate it from the excess thiol. 2. Ensure complete removal of the solvent under high vacuum. 3. Attempt purification by column chromatography. If the product is thermally stable, vacuum distillation could be an option. |
| Presence of Impurities in NMR Spectrum | 1. Unreacted dimethyltin dichloride or dodecanethiol. 2. Formation of oxidation byproducts (disulfides, sulfoxides). 3. Hydrolysis of the product. | 1. Purify via column chromatography. A wash with aqueous KF solution can help remove tin-containing impurities. 2. Improve the inert atmosphere conditions in future reactions. Purification by column chromatography may separate these byproducts. 3. Ensure anhydrous conditions during reaction and workup. |
| Reaction Mixture Turns Cloudy or Forms a Precipitate Before Workup | 1. Precipitation of the hydrochloride salt of the base. | 1. This is expected and indicates the reaction is proceeding. The salt will be removed during the workup and filtration steps. |
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following tables summarize the expected impact of key reaction parameters on yield, based on general principles of organotin chemistry and nucleophilic substitution reactions.
Table 1: Effect of Solvent on Reaction Rate
| Solvent Type | Example(s) | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | Toluene, THF, Dichloromethane | Moderate to Good | Solubilizes reactants well without strongly solvating the nucleophile, allowing for a good reaction rate. |
| Polar Protic | Methanol, Ethanol | Slower | Can solvate the thiol nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. |
| Nonpolar | Hexane, Cyclohexane | Slower | May not adequately dissolve the dimethyltin dichloride and the base hydrochloride salt, leading to a slower, heterogeneous reaction. |
Table 2: Effect of Base on Reaction Efficiency
| Base | Type | Expected Efficiency | Considerations |
| Triethylamine (TEA) | Tertiary Amine | High | Commonly used and effective. Its hydrochloride salt is typically insoluble in the reaction solvent and can be easily filtered off. |
| Pyridine | Aromatic Amine | Moderate to High | Also effective, but can sometimes be more difficult to remove during workup due to its higher boiling point. |
| Inorganic Bases (e.g., NaOH, K2CO3) | - | Lower | Generally not recommended for this reaction in organic solvents as they are poorly soluble and can lead to side reactions, including hydrolysis of the tin precursor. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on the common synthetic route described in the literature.
Materials:
-
Dimethyltin dichloride (1 equivalent)
-
1-Dodecanethiol (2.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Toluene (or other suitable anhydrous, aprotic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve dimethyltin dichloride (1 eq.) in anhydrous toluene.
-
Addition of Thiol and Base: In the dropping funnel, prepare a solution of 1-dodecanethiol (2.1 eq.) and triethylamine (2.2 eq.) in anhydrous toluene.
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Reaction: Add the thiol/base solution dropwise to the stirred solution of dimethyltin dichloride at room temperature over a period of 30-60 minutes. A white precipitate of triethylammonium chloride will form.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
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Combine the filtrate and the washings.
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Wash the organic solution sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification:
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by column chromatography on silica gel if necessary.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Preventing side reactions in "Bis(dodecylthio)dimethylstannane" synthesis
Welcome to the technical support center for the synthesis of Bis(dodecylthio)dimethylstannane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this organotin compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution reaction between dimethyltin dichloride and dodecylthiol.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Q2: Why is it crucial to use a base in this reaction?
A2: A base, such as triethylamine, is essential to scavenge the HCl generated during the reaction.[2] The removal of HCl prevents the protonation of the thiol, maintaining its nucleophilicity, and shifts the equilibrium towards the formation of the desired product.
Q3: What are the optimal reaction conditions to maximize yield and purity?
A3: To achieve high yields and purity, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of dodecylthiol to didodecyl disulfide.[1][2] The stoichiometric ratio of dimethyltin dichloride to dodecylthiol should be precisely 1:2.[2] Using an excess of the thiol can complicate the purification process, while an insufficient amount can lead to the formation of the monosubstituted impurity, chloro(dodecylthio)dimethylstannane.[2]
Q4: What are the recommended solvents for this synthesis?
A4: Anhydrous organic solvents such as toluene, benzene, or dichloromethane are commonly used. The choice of solvent can impact reaction efficiency and product purity. It is critical to use anhydrous solvents to prevent the hydrolysis of the dimethyltin dichloride starting material.
Q5: What are the main side reactions to be aware of during the synthesis?
A5: The primary side reactions include:
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Oxidation of dodecylthiol: In the presence of air, dodecylthiol can oxidize to form didodecyl disulfide. Conducting the reaction under an inert atmosphere minimizes this side reaction.[2]
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Hydrolysis of dimethyltin dichloride: Any moisture in the reaction setup can lead to the hydrolysis of dimethyltin dichloride, forming tin oxides and reducing the yield of the desired product.
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Incomplete substitution: If the stoichiometry is not carefully controlled or the reaction does not go to completion, the monosubstituted intermediate, chloro(dodecylthio)dimethylstannane, can be a significant impurity.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or hydrolyzed dimethyltin dichloride. 2. Oxidation of dodecylthiol. 3. Insufficient base. 4. Presence of moisture in reagents or glassware. | 1. Use fresh, high-purity dimethyltin dichloride. 2. Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). 3. Use at least two equivalents of a suitable base (e.g., triethylamine). 4. Thoroughly dry all glassware and use anhydrous solvents. |
| Product Contaminated with Starting Material (Dodecylthiol) | 1. Use of excess dodecylthiol. 2. Incomplete reaction. | 1. Use a precise 1:2 molar ratio of dimethyltin dichloride to dodecylthiol.[2] 2. Monitor the reaction by TLC or GC to ensure completion. If necessary, gently heat the reaction or extend the reaction time. |
| Presence of a White Precipitate in the Reaction Mixture | 1. Formation of triethylamine hydrochloride. 2. Hydrolysis of dimethyltin dichloride to form tin oxides. | 1. This is expected. The precipitate can be removed by filtration at the end of the reaction. 2. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
| Product is an Oil Instead of a Solid (if expecting a solid) | 1. Presence of impurities. 2. The product may be an oil at room temperature. | 1. Purify the product using column chromatography or distillation. 2. Check the literature for the expected physical state of the pure compound. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with organotin byproducts. | 1. Use specialized column chromatography techniques, such as a stationary phase of silica gel mixed with potassium fluoride or potassium carbonate, to effectively remove organotin impurities. 2. Alternatively, an acidic wash can be employed to extract basic tin impurities. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molar Ratio (Dimethyltin dichloride:Dodecylthiol) | 1 : 2 | A precise stoichiometric ratio is crucial for high purity.[2] |
| Activation Energy (Ea) | 62.8 ± 3 kcal/mol | Indicates a significant energy barrier for the SN2@Sn transition state. |
| Typical Reaction Temperature | Room Temperature to Reflux | The optimal temperature may vary depending on the solvent and scale. Gentle heating can be used to ensure the reaction goes to completion. |
| Typical Reaction Time | Several hours to overnight | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Yield (Grignard Route) | 60-68% | Yields for the more common nucleophilic substitution route are expected to be higher with optimized conditions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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Dimethyltin dichloride ((CH₃)₂SnCl₂)
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1-Dodecanethiol (C₁₂H₂₅SH)
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Triethylamine (Et₃N)
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Anhydrous toluene (or another suitable anhydrous solvent)
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Anhydrous sodium sulfate or magnesium sulfate
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.), all thoroughly dried.
Procedure:
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Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
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Reagent Preparation: In the reaction flask, dissolve dimethyltin dichloride (1.0 eq) in anhydrous toluene. In the dropping funnel, prepare a solution of 1-dodecanethiol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
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Reaction: Cool the solution of dimethyltin dichloride in an ice bath. Add the solution of 1-dodecanethiol and triethylamine dropwise from the dropping funnel to the stirred solution of dimethyltin dichloride over a period of 30-60 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or overnight. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the dimethyltin dichloride.
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Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene to recover any entrained product.
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Purification:
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Combine the filtrate and the washings.
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Wash the organic solution sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Further Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Bis(dodecylthio)dimethylstannane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis(dodecylthio)dimethylstannane. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After synthesis, my crude product is a viscous oil that is difficult to handle. How can I purify it effectively?
Answer: A viscous, oily crude product is common for this compound. The primary methods for purification are column chromatography and recrystallization (if the compound can be solidified).
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Column Chromatography: This is often the most effective method for purifying oily products. A silica gel column can be used to separate the desired product from polar and nonpolar impurities.
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Recrystallization: If your crude product solidifies upon standing or at lower temperatures, recrystallization is a viable option. Testing various solvents will be necessary to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.
Question 2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
Answer: The common impurities in the synthesis of this compound from dimethyltin dichloride and dodecanethiol include:
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Unreacted Dodecanethiol: A nonpolar impurity.
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Unreacted Dimethyltin Dichloride: A more polar starting material.
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Partially Substituted Intermediate: (CH₃)₂Sn(SC₁₂H₂₅)Cl, which will have a different polarity than the final product.
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Didodecyl Disulfide: Formed from the oxidation of dodecanethiol, this is a nonpolar byproduct.
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Tin (IV) Oxide/Hydroxide: Formed from hydrolysis of tin reagents. These are typically highly polar and may remain at the baseline of the TLC plate.
Question 3: During column chromatography, my product is co-eluting with a nonpolar impurity. How can I improve the separation?
Answer: Co-elution with a nonpolar impurity, likely unreacted dodecanethiol or didodecyl disulfide, can be addressed by modifying your chromatography conditions.
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Solvent System: Decrease the polarity of your eluent. A gradient elution starting with a very nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate or dichloromethane) can improve separation.
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Stationary Phase: For organotin compounds, a stationary phase of silica gel treated with a base, such as triethylamine or potassium carbonate, can improve separation and prevent product degradation on the column.
Question 4: My purified product appears to be degrading over time, indicated by a change in color or the appearance of new spots on TLC. What is causing this and how can I prevent it?
Answer: this compound can be sensitive to air and moisture. Degradation may be due to oxidation of the sulfur atoms or hydrolysis of the tin-sulfur bond.
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Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon.
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Dry Solvents: Ensure all solvents used during purification and storage are anhydrous.
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Storage Conditions: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) in a well-sealed container.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, column chromatography can be cumbersome. If the compound can be induced to crystallize, recrystallization is often more scalable. If it remains an oil, vacuum distillation could be an option, provided the compound is thermally stable at the required temperatures.
Q2: How can I remove residual tin impurities from my final product?
A2: Residual tin compounds can often be removed by washing the crude product solution with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tin fluorides, which can then be removed by filtration.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: Since this compound is a relatively nonpolar molecule, good solvent choices for recrystallization would be those that are less polar. A mixed solvent system, such as hexane/acetone or hexane/dichloromethane, is a good starting point. The compound should be dissolved in a minimum amount of the more soluble solvent (e.g., acetone or dichloromethane) at an elevated temperature, followed by the slow addition of the less soluble solvent (e.g., hexane) until turbidity is observed. Slow cooling should then induce crystallization.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography is a potential alternative. A C18-functionalized silica gel column with a polar mobile phase (e.g., a gradient of acetonitrile and water) could be effective, especially for separating the nonpolar product from more polar impurities.
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods for this compound, assuming a starting crude purity of 85%.
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >98 | 75 | High purity achievable, good for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99 | 60 | Potentially yields very pure material, relatively simple procedure. | Dependent on the compound's ability to crystallize, lower yield due to solubility losses. |
| Vacuum Distillation | ~95 | 80 | Good for large scale, can be faster than chromatography. | Risk of thermal decomposition, may not remove impurities with similar boiling points. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
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Elution: Begin elution with a nonpolar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
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Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone).
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Induce Crystallization: Add a less polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
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Dissolution: Gently heat the mixture until the solution becomes clear again.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A logical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
Common impurities in "Bis(dodecylthio)dimethylstannane" and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in "Bis(dodecylthio)dimethylstannane" (CAS No. 51287-84-4) and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can be categorized into three main groups:
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Unreacted Starting Materials: The most common synthesis involves the reaction of dimethyltin dichloride with dodecylthiol. Therefore, residual amounts of these starting materials are frequently found in the crude product.
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Reaction Byproducts:
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Partially substituted products: Such as chlorododecylthiodimethylstannane, which can form if the reaction does not go to completion.
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Hydrolysis products: The presence of moisture can lead to the formation of dimethyltin oxides or hydroxides from the dimethyltin dichloride starting material.
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Oxidation products: Dodecylthiol can be oxidized to form didodecyl disulfide, especially if the reaction is not carried out under an inert atmosphere. The final product can also be oxidized to form sulfoxides or sulfones.
-
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Degradation Products: this compound can be sensitive to heat, oxygen, and moisture, leading to degradation over time.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are powerful tools for structural confirmation and purity assessment. The presence of impurities can be detected by characteristic signals that do not correspond to the product. Quantitative 1H NMR (qNMR) can be used for accurate purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile and semi-volatile impurities. For organotin compounds, a derivatization step may be necessary to improve volatility and thermal stability.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can be used to separate and quantify the main component and any non-volatile impurities.
-
Elemental Analysis: This can determine the percentage of carbon, hydrogen, sulfur, and tin, which can be compared to the theoretical values for the pure compound.
Troubleshooting Guides
Issue 1: Presence of Unreacted Dodecylthiol
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Symptom: A strong, unpleasant odor is often indicative of residual thiol. In the 1H NMR spectrum, a triplet around 1.3 ppm corresponding to the SH proton may be observed.
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Cause: Use of excess dodecylthiol during synthesis to ensure complete conversion of dimethyltin dichloride.
-
Solution:
-
Aqueous Base Wash: Excess dodecylthiol can be removed by washing the reaction mixture (dissolved in a water-immiscible organic solvent) with an aqueous solution of a base, such as sodium hydroxide. The thiol will be deprotonated to form the water-soluble thiolate salt, which will partition into the aqueous layer.
-
Oxidative Quenching: A small amount of an oxidizing agent, like hydrogen peroxide, can be carefully added to convert the thiol to the less odorous and more easily separable disulfide. This should be done with caution to avoid oxidation of the desired product.
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Recrystallization: This is a highly effective method for removing dodecylthiol.
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Issue 2: Presence of Unreacted Dimethyltin Dichloride and its Hydrolysis Products
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Symptom: The presence of tin oxides or hydroxides may appear as an insoluble white solid in the crude product. In NMR, additional signals in the dimethyltin region may be present.
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Cause: Incomplete reaction or exposure of the starting material to moisture. Dimethyltin dichloride readily hydrolyzes to form various tin species.[2][3][4]
-
Solution:
-
Aqueous Wash: A simple wash with water or brine can help remove water-soluble tin species.
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Filtration: Insoluble tin oxides can be removed by filtering the crude product dissolved in an organic solvent.
-
Recrystallization: This is the most effective method for removing both unreacted dimethyltin dichloride and its hydrolysis byproducts.
-
Experimental Protocols
Protocol 1: General Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds by separating them from soluble and insoluble impurities.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing non-polar to moderately polar organic compounds include hexanes, heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof. For this compound, a non-polar solvent like heptane or a mixture of a polar and non-polar solvent (e.g., ethyl acetate/heptane) is a good starting point.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture) in an Erlenmeyer flask.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data (Illustrative Example):
The following table presents hypothetical data to illustrate the effectiveness of purification. Actual results may vary.
| Analyte | Purity before Purification (Area % by GC-MS) | Purity after Recrystallization (Area % by GC-MS) |
| This compound | 85.2% | 99.5% |
| Dodecylthiol | 5.8% | <0.1% |
| Dimethyltin dichloride | 3.5% | Not Detected |
| Chlorododecylthiodimethylstannane | 4.1% | 0.3% |
| Didodecyl disulfide | 1.4% | 0.1% |
Visualizations
Synthesis and Purification Workflow for this compound
Caption: Synthesis and Purification Workflow.
Logical Relationship of Impurities and Removal Steps
Caption: Impurity Removal Strategy.
References
Managing moisture sensitivity of "Bis(dodecylthio)dimethylstannane" during reactions
Technical Support Center: Bis(dodecylthio)dimethylstannane
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organotin compound with the chemical formula C₂₆H₅₆S₂Sn.[1] It features a central tin atom bonded to two methyl groups and two dodecylthio groups.[2] A key feature of this molecule is the tin-sulfur (Sn-S) bond, which is the primary site of its reactivity.[3] It is used as a reagent in organic synthesis, particularly for forming carbon-sulfur bonds, and as a catalyst in polymerization reactions, such as in the formation of polyurethanes.[1][3]
Q2: Why is this compound considered moisture-sensitive?
The reactivity of this compound is largely dictated by the nature of the tin-sulfur (Sn-S) bond.[3] This bond is susceptible to cleavage by water in a process called hydrolysis.[4] When exposed to moisture, the compound can react to form dodecanethiol and various dimethyltin oxides or hydroxides.[4][5] These tin oxides are often insoluble, polymeric materials that can precipitate from the reaction mixture.[4]
Q3: What are the common signs of moisture contamination in a reaction involving this compound? The most common indicators of moisture contamination include:
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Low or no product yield : Water can consume the reagent, preventing it from participating in the desired reaction.[6]
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Formation of a white precipitate : The hydrolysis of the organotin compound often produces insoluble dimethyltin oxides, which typically appear as a white solid.[4]
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Inconsistent results : Trace amounts of moisture can lead to variability in reaction outcomes, making experiments difficult to reproduce.[6]
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Stalled reactions : The reaction may start but then stop before all the starting material is consumed.[7]
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. How can I determine if moisture is the cause?
Low yields are a common problem when working with moisture-sensitive reagents.[8] To troubleshoot, consider the following:
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Solvent Purity : Was the solvent rigorously dried to a low ppm water level before use?[9][10] Solvents are a primary source of moisture contamination.[9]
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Glassware Preparation : Was all glassware either flame-dried or oven-dried immediately before use to remove adsorbed water from the surfaces?[8][11]
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Inert Atmosphere : Was a positive pressure of a dry, inert gas (like nitrogen or argon) maintained throughout the entire setup and reaction time?[12] Any leaks can introduce atmospheric moisture.
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Reagent Handling : Were all other reagents and starting materials anhydrous? How was the this compound itself stored and handled? It should be stored under an inert atmosphere and handled exclusively using techniques like syringes or cannulas.[13][14]
Q5: An unexpected white solid crashed out of my reaction mixture. What is it and what should I do?
The white solid is most likely a mixture of polymeric dimethyltin oxides and hydroxides, formed from the reaction of this compound with water.[4] This indicates a significant breach in your inert atmosphere or the use of wet reagents/solvents. Unfortunately, the portion of the reagent that has hydrolyzed is no longer active. The reaction should be stopped, and the source of the moisture contamination must be identified and eliminated before attempting the reaction again.
Q6: I suspect my solvent is wet. How can I be sure it's dry enough for my reaction?
For reactions requiring strictly anhydrous conditions, it's crucial to verify the water content of solvents.[15] A common qualitative method for non-protic solvents like THF or toluene is the sodium/benzophenone indicator.[15] When the solvent is dry, adding sodium and benzophenone produces a deep blue or purple color from the resulting ketyl radical; this color is discharged by trace amounts of water or oxygen.[15] For quantitative measurement, a Karl Fischer titrator is the standard method for determining water content in ppm.
Data Presentation
For successful experiments, maintaining anhydrous conditions is critical. The choice of drying agent and method is dependent on the solvent.
Table 1: Recommended Drying Methods for Common Organic Solvents
| Solvent | Primary Drying Agent(s) | Method | Typical Moisture Level Achieved | Reference(s) |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | Sodium/Benzophenone, Activated Alumina | Distillation, Column Purification | < 10 ppm | [9][16] |
| Toluene | Sodium/Benzophenone, Calcium Hydride (CaH₂) | Distillation | < 30 ppm | [9][15] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂), P₄O₁₀ | Distillation | < 15 ppm | [10][16] |
| Acetonitrile | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | Distillation, Storage over Sieves | < 10 ppm | [16] |
| Diethyl Ether | Sodium/Benzophenone | Distillation | < 50 ppm |[9][15] |
Note: This table provides general guidance. Always consult safety protocols before distilling solvents from reactive drying agents.
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
This protocol outlines the basic steps for creating an inert environment in your reaction flask.
-
Glassware Preparation : Ensure your reaction flask (containing a magnetic stir bar) and any addition funnels are thoroughly cleaned and dried in an oven (>120 °C) for several hours or flame-dried under vacuum.[8]
-
Assembly : Quickly assemble the hot glassware and connect it to the Schlenk line's dual manifold (vacuum and inert gas). Secure all joints with clips.
-
Purging Cycle : This is the most critical step to remove air and moisture.[12]
-
Carefully open the valve to the vacuum pump to evacuate the air from the flask.
-
Once a good vacuum is established, close the valve to the pump.
-
Slowly open the valve to the inert gas (nitrogen or argon) to backfill the flask until it reaches atmospheric pressure. Do not over-pressurize.
-
-
Repeat : Perform this vacuum-backfill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[9][12]
-
Positive Pressure : After the final cycle, leave the inert gas valve open with an outflow running through an oil bubbler. This maintains a slight positive pressure, preventing air from leaking into the system during the reaction.[12]
Protocol 2: Transferring Moisture-Sensitive Reagents via Syringe
This method is suitable for transferring liquid reagents like this compound without exposing them to air.
-
Prepare Syringe : Select a gas-tight syringe of the appropriate volume. Dry the syringe and needle in an oven and allow them to cool in a desiccator.
-
Flush Syringe : Flush the syringe with dry inert gas. To do this, pierce the septum of an empty, inerted flask, withdraw a full volume of gas, and expel it into the lab atmosphere. Repeat this process 3-5 times.[17]
-
Withdraw Reagent : The reagent bottle should be sealed with a rubber septum. Pierce the septum with the syringe needle and also insert a second needle connected to an inert gas line to maintain positive pressure as you withdraw the liquid.
-
Remove Bubbles : Invert the syringe and carefully push any gas bubbles back into the reagent bottle's headspace. Withdraw the precise volume of liquid needed.
-
Gas Buffer : Before removing the syringe from the reagent bottle, pull a small volume (~10% of the syringe volume) of inert gas from the headspace into the syringe. This "buffer" protects the reagent from exposure as you transfer it.[17]
-
Deliver Reagent : Swiftly and carefully pierce the septum of your reaction flask and deliver the gas buffer first, followed by the liquid reagent.[17]
Visualizations
Chemical Pathway
Caption: Hydrolysis of this compound.
Logical Workflow
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Workflow
Caption: Workflow for moisture-sensitive reactions.
References
- 1. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 2. Buy this compound | 51287-84-4 [smolecule.com]
- 3. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. quora.com [quora.com]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. orgchem.cz [orgchem.cz]
- 11. Inert atmosphere synthesis and distillation | Open Source Chemistry [bbgate.com]
- 12. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Avoiding oxidation of thiol groups in "Bis(dodecylthio)dimethylstannane" synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of Bis(dodecylthio)dimethylstannane, focusing on the critical aspect of preventing thiol group oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on identifying and resolving problems related to thiol oxidation.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Oxidation of Dodecanethiol: The most common issue is the oxidation of the starting thiol to dodecyl disulfide, which cannot react with the tin precursor. This is typically caused by the presence of oxygen. | 1. Ensure a Strict Inert Atmosphere: Use high-purity argon or nitrogen. Employ Schlenk line techniques for all transfers and reactions.[1][2][3] 2. Deoxygenate Solvents: Purge solvents with inert gas (sparging) for at least 30 minutes before use or use a solvent purification system.[1][2][3] |
| Inefficient Base: The base (e.g., triethylamine) may be old, wet, or insufficient to neutralize the HCl generated, thus halting the reaction. | 1. Use Freshly Distilled Base: Distill triethylamine over a suitable drying agent before use. 2. Verify Stoichiometry: Ensure at least two equivalents of the base are used for every one equivalent of dimethyltin dichloride. | |
| Product Contaminated with a High-Boiling Impurity | Presence of Dodecyl Disulfide: The product is likely contaminated with dodecyl disulfide, the primary oxidation byproduct. | 1. Improve Inert Atmosphere Technique: Review and enhance the deoxygenation procedures for the reaction setup and solvents. 2. Purification: Attempt purification via column chromatography on silica gel, though separation can be challenging. It is preferable to prevent its formation in the first place. |
| Reaction Mixture Turns Cloudy or Forms a White Precipitate | Formation of Triethylamine Hydrochloride: This is expected as the base neutralizes the HCl byproduct. | This is a normal observation and indicates the reaction is proceeding. The salt is typically removed during the workup by filtration. |
| Insoluble Tin Byproducts: If moisture is present, tin oxides or hydroxides can form. | Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary sign of thiol oxidation during the synthesis?
A1: The primary indicator of thiol oxidation is a significantly reduced yield of the desired this compound and the presence of a less polar, high-boiling point impurity in your crude product. This impurity is typically dodecyl disulfide. Its formation consumes the dodecanethiol, preventing it from reacting with the dimethyltin dichloride.[3]
Q2: How can I detect the presence of dodecyl disulfide impurity?
A2: Dodecyl disulfide can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The disulfide spot will have a higher Rf value (less polar) than the starting thiol and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will observe a distinct peak for dodecyl disulfide with its characteristic mass spectrum, separate from the starting material and product.
-
¹H NMR Spectroscopy: The methylene protons adjacent to the disulfide bond (-S-S-CH₂ -) in dodecyl disulfide will have a characteristic chemical shift (typically around 2.6-2.8 ppm), which is different from the methylene protons adjacent to the thiol (-SH ) or the tin atom (-Sn-S-CH₂ -).
Q3: Is nitrogen gas sufficient for the inert atmosphere, or is argon necessary?
A3: For most standard laboratory syntheses of organotin thiolates, high-purity nitrogen is sufficient to prevent oxidation.[3] Argon is equally effective and, being denser than air, can be advantageous in certain setups. The key is not the specific gas but the rigor with which an oxygen-free environment is established and maintained.
Q4: Can I use a different base instead of triethylamine?
A4: Yes, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine can be used.[2] However, triethylamine is commonly chosen for its appropriate basicity, volatility (making it easy to remove post-reaction), and cost-effectiveness. The chosen base must be strong enough to scavenge the generated HCl but not so strong as to cause unwanted side reactions.
Q5: What is the effect of temperature on the reaction and thiol oxidation?
A5: The reaction is typically conducted at room temperature.[2] While gentle heating might increase the rate of the desired substitution reaction, it can also accelerate the rate of oxidative side reactions if any oxygen is present. It is more critical to maintain a rigorously inert atmosphere than to control the temperature precisely, although exothermic reactions should be cooled.
Quantitative Data Summary
The following table provides representative data on the impact of the reaction atmosphere on the yield of organotin thiolates, based on typical outcomes for this class of reaction.
| Condition | Starting Materials | Product | Byproduct | Typical Yield | Purity |
| Strict Inert Atmosphere (Argon/Nitrogen) | Dimethyltin dichloride, Dodecanethiol, Triethylamine | This compound | Triethylamine Hydrochloride | > 90% | High (>95%) |
| Reaction Performed in Air (No Inert Gas) | Dimethyltin dichloride, Dodecanethiol, Triethylamine | This compound | Dodecyl Disulfide, Triethylamine Hydrochloride | < 20% | Low (Significant disulfide contamination) |
Detailed Experimental Protocol
Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from standard procedures for synthesizing organotin thiolates.[1][2][3]
Materials:
-
Dimethyltin dichloride ((CH₃)₂SnCl₂)
-
1-Dodecanethiol (C₁₂H₂₅SH)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran), deoxygenated
-
High-purity Nitrogen or Argon gas
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon gas line with a bubbler outlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve dimethyltin dichloride (1.0 eq) in the deoxygenated anhydrous solvent (e.g., 5 mL per mmol of tin precursor).
-
Thiol Addition: In a separate flask under an inert atmosphere, prepare a solution of 1-dodecanethiol (2.1 eq) and freshly distilled triethylamine (2.2 eq) in the deoxygenated solvent.
-
Reaction: Transfer the thiol/amine solution to the dropping funnel. Add this solution dropwise to the stirring solution of dimethyltin dichloride at room temperature over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS if desired.
-
Workup: a. Filter the reaction mixture under inert atmosphere (e.g., via cannula filtration) to remove the triethylamine hydrochloride precipitate. b. Wash the precipitate with a small amount of deoxygenated solvent to recover any trapped product. c. Combine the filtrate and washings.
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a liquid or low-melting solid.
-
Purification (if necessary): If analytical data (NMR, GC-MS) shows the presence of impurities like dodecyl disulfide, the product can be further purified by vacuum distillation or column chromatography. However, preventing impurity formation is the preferred strategy.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
A troubleshooting workflow is essential for systematically diagnosing and solving experimental issues.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Production of Bis(dodecylthio)dimethylstannane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Bis(dodecylthio)dimethylstannane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis method for this compound?
The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution reaction between dimethyltin dichloride and dodecylthiol.[1] This reaction is typically performed in an organic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: Why is an inert atmosphere important during the synthesis?
An inert atmosphere, such as nitrogen or argon, is crucial to prevent the oxidation of dodecylthiol to didodecyl disulfide. This side reaction consumes the thiol reactant and can lead to lower yields and the formation of undesirable byproducts, complicating the purification process.
Q3: What are the primary applications of this compound?
This compound is utilized as a reagent in organic synthesis, particularly for forming carbon-sulfur bonds. It is also investigated for its potential as an antimicrobial agent and is used in the manufacturing of polymers and as a stabilizer for plastics.
Q4: What are the main safety concerns when working with organotin compounds?
Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the products and byproducts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) can provide structural confirmation and quantitative analysis of the reaction mixture.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a common issue when scaling up the production of this compound. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature gradually, monitoring for byproduct formation. - Ensure efficient stirring to maintain a homogeneous mixture. | Drive the reaction to completion, increasing the conversion of reactants to product. |
| Side Reactions | - Ensure a strict inert atmosphere to prevent thiol oxidation. - Control the rate of addition of the base to avoid localized high concentrations that can promote side reactions. | Minimize the formation of didodecyl disulfide and other impurities, thereby increasing the yield of the desired product. |
| Loss during Workup | - If using aqueous washes, check the aqueous layer for product loss, especially if using a more polar solvent. - Ensure complete extraction from the reaction mixture. | Minimize product loss during the purification process. |
| Impure Reactants | - Use high-purity dimethyltin dichloride and dodecylthiol. - Purify reactants if necessary before use. | Reduce the introduction of impurities that can interfere with the reaction or complicate purification. |
dot
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Difficulty in Removing Triethylamine Hydrochloride Byproduct
The reaction of dimethyltin dichloride with dodecylthiol in the presence of triethylamine produces triethylamine hydrochloride as a salt byproduct. At larger scales, the removal of this salt can be challenging.
| Solvent System | Filtration Efficiency | Product Solubility | Recommendation |
| Toluene | Moderate; can form a fine precipitate that may clog filters. | Good | Use a filter aid (e.g., celite) and consider a larger filter surface area. |
| Tetrahydrofuran (THF) | Good; the salt is generally less soluble in THF, leading to easier filtration.[2] | Excellent | THF is a good choice for easier filtration, but ensure it is dry as it is hygroscopic. |
| Hexane | Good; the salt is insoluble. | Moderate; may decrease at lower temperatures. | Can be used, especially for washing the filtered product to remove non-polar impurities. |
dot
Caption: General workflow for the removal of solid byproducts.
Issue 3: Exothermic Reaction and Poor Heat Management During Scale-Up
The reaction between dimethyltin dichloride and dodecylthiol is exothermic. What may be manageable in a small lab flask can become a significant safety hazard at a larger scale if not properly controlled.
| Scale | Heat Dissipation | Recommended Action |
| Lab Scale (100 mL) | High surface-area-to-volume ratio allows for efficient heat dissipation. | Standard laboratory glassware with magnetic stirring and an ice bath is usually sufficient. |
| Pilot Scale (10 L) | Lower surface-area-to-volume ratio; heat can accumulate. | Use a jacketed reactor with a circulating cooling system. Monitor the internal temperature closely. |
| Production Scale (100 L+) | Significantly lower surface-area-to-volume ratio; high risk of thermal runaway.[3] | A robust cooling system is essential. Consider controlled addition of reactants to manage the rate of heat generation. Perform a thorough process safety analysis. |
dot
Caption: Relationship between scale and heat management requirements.
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add dimethyltin dichloride (10.98 g, 50 mmol) and 100 mL of dry toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of dodecylthiol (20.24 g, 100 mmol) and triethylamine (10.12 g, 100 mmol) in 50 mL of dry toluene.
-
Add the thiol/triethylamine solution dropwise to the stirred dimethyltin dichloride suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Filter the mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of dry toluene.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Illustrative Data on Solvent and Base Effects on Yield
The following table provides illustrative data on how the choice of solvent and base can impact the yield of this compound. This data is representative and may vary based on specific experimental conditions.
| Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Toluene | Triethylamine | 25 | 4 | 92 |
| THF | Triethylamine | 25 | 4 | 95 |
| Dichloromethane | Pyridine | 25 | 6 | 88 |
| Toluene | Diisopropylethylamine | 25 | 5 | 90 |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes to demonstrate potential trends and are not based on a single, specific experimental study. Actual results may vary. Always conduct a thorough literature search and perform your own optimization experiments.
References
Technical Support Center: Degradation of Bis(dodecylthio)dimethylstannane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Bis(dodecylthio)dimethylstannane.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Specific degradation pathway studies for this compound are not extensively documented in publicly available literature. However, based on the known degradation of other organotin compounds like tributyltin (TBT), a stepwise degradation process is expected.[1][2] This involves the sequential cleavage of the organic groups from the tin atom. For this compound, this would likely proceed through the loss of dodecylthio and/or methyl groups, leading to progressively less substituted and generally less toxic intermediates.[3] The ultimate degradation product would be inorganic tin.
Q2: What are the primary mechanisms of degradation?
A2: The degradation of organotin compounds is driven by both biotic and abiotic processes.[1]
-
Biotic Degradation: This is often the primary pathway for removal from the environment.[2] Microorganisms, such as bacteria and fungi, can metabolize organotins, using them as a carbon source and breaking the tin-carbon or tin-sulfur bonds.[2][4]
-
Abiotic Degradation: This includes physicochemical processes such as:
Q3: What factors can influence the rate of degradation?
A3: Several environmental factors can significantly influence the rate at which this compound degrades. These include temperature, pH, salinity, exposure to light, and the presence and density of microbial communities.[3]
Q4: How should I handle and store this compound to prevent premature degradation?
A4: this compound is stable under normal, dry conditions but is sensitive to moisture and oxidation.[5] To ensure its stability for experiments:
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong bases or reducing agents.[5]
-
Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the thiol groups.[4] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
Analyte Detection & Quantification Issues
Q1: Why am I observing low or no signal for my parent compound and its metabolites during GC-MS analysis?
A1: This is a common issue in organotin analysis. Several factors could be responsible:
-
Incomplete Derivatization: Ionic organotin species are not volatile enough for GC analysis and require derivatization (e.g., ethylation or pentylation) to form more volatile tetraalkyltin compounds.[1][3] Low derivatization yields are a critical issue that can lead to an underestimation of the analyte concentration.[3]
-
Analyte Adsorption: Organotins have a high affinity for glass surfaces.[7] This can lead to significant losses during sample preparation and storage. It is recommended to use silanized glassware or polypropylene containers.
-
Improper Extraction: The extraction efficiency from your sample matrix (e.g., soil, water, biological tissue) may be low. The choice of solvent and extraction technique (e.g., sonication, shaking) is crucial and may need optimization.[8] Adding a complexing agent like tropolone can improve extraction yields.[8]
-
Sample Stability: Organotin compounds can degrade during storage. Samples should be stored at low temperatures (e.g., -20°C) in the dark, and analysis should be performed as soon as possible after collection and extraction.[9]
Q2: My results show high variability between replicate samples. What could be the cause?
A2: High variability often points to inconsistencies in the sample preparation workflow.
-
Non-Homogeneous Samples: This is particularly a problem for solid matrices like sediment or tissue. Ensure your samples are thoroughly homogenized before taking a subsample for extraction.
-
Inconsistent Derivatization: The derivatization reaction is sensitive to conditions. Ensure that the pH is controlled and that the derivatizing agent (e.g., NaBEt4, Grignard reagent) is fresh and added consistently across all samples.[3][10] Grignard reagents are particularly sensitive to moisture.[3]
-
Contamination: Contamination from glassware, solvents, or reagents can introduce variability. Always run method blanks to check for contamination.[11]
Chromatography & Spectral Interference Issues
Q3: I am seeing unexpected peaks or a noisy baseline in my chromatogram. How can I resolve this?
A3:
-
Matrix Interferences: Co-extracted substances from the sample matrix are a common source of interference.[11] An extract clean-up step, for example using solid-phase extraction (SPE) or silica gel, may be necessary.[11]
-
Reagent Impurities: Derivatizing agents or solvents can contain impurities.[11] Analyze reagent blanks to identify the source of contamination.
-
Carryover: Organotins can be "sticky." If you are analyzing a high-concentration sample, you may see carryover in subsequent blank or low-concentration samples. Run solvent blanks between samples to ensure your system is clean.
Q4: Why am I not getting good separation between my organotin peaks in my HPLC analysis?
A4: HPLC analysis of organotins can be challenging but avoids the need for derivatization.[12]
-
Mobile Phase Composition: The separation is highly dependent on the mobile phase. Optimization of the solvent gradient (e.g., methanol-water-acetic acid mixtures) is critical.[13]
-
Complexing Agents: Adding a complexing agent like tropolone to the mobile phase can improve peak shape and resolution.[14]
-
Column Choice: A C18 column is commonly used, but the specific brand and specifications can impact the separation.[13][14]
Data Presentation
Due to the limited availability of specific quantitative degradation data for this compound, the following table presents the degradation pathway for Tributyltin (TBT) as an illustrative model. Researchers studying this compound can expect a similar stepwise loss of organic groups.
Table 1: Illustrative Degradation Products of Tributyltin (TBT) via Dealkylation
| Compound Name | Abbreviation | Chemical Formula | Toxicity Level |
| Tributyltin | TBT | (C₄H₉)₃Sn⁺ | High |
| Dibutyltin | DBT | (C₄H₉)₂Sn²⁺ | Moderate |
| Monobutyltin | MBT | (C₄H₉)Sn³⁺ | Low |
| Inorganic Tin | Sn⁴⁺ | Sn⁴⁺ | Very Low |
Source: Adapted from information on TBT degradation.[2][4]
Experimental Protocols
Protocol 1: General Workflow for Degradation Study
This protocol outlines a general approach for studying the degradation of this compound in a selected matrix (e.g., water, sediment).
-
Microcosm Setup:
-
Prepare microcosms with the chosen matrix (e.g., 100 g of sediment and 200 mL of water).
-
Spike the microcosms with a known concentration of this compound dissolved in a suitable solvent.
-
Include control microcosms (e.g., sterile controls to differentiate biotic from abiotic degradation, and controls without the tin compound).
-
Incubate under controlled conditions (temperature, light/dark).
-
-
Time-Point Sampling:
-
Collect samples from the microcosms at predetermined time intervals (e.g., day 0, 7, 14, 30, 60).
-
Store samples at -20°C prior to analysis if they cannot be processed immediately.[9]
-
-
Sample Preparation & Extraction:
-
Analysis:
-
Proceed with analysis using GC-MS (Protocol 2) or HPLC-ICP-MS (Protocol 3).
-
Protocol 2: Analysis by GC-MS with Derivatization
This method is suitable for identifying and quantifying the parent compound and its less polar degradation products.
-
Derivatization (Ethylation Example):
-
Take a known volume of the organic extract.
-
Adjust the pH to ~5 using an acetate buffer.[15]
-
Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt4).[15]
-
Shake the mixture for approximately 30 minutes to allow the ethylation reaction to complete.[1]
-
The ethylated, non-polar organotins will remain in the organic phase. Separate and concentrate the organic layer for injection.[15]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5, TG-5MS).[15]
-
Run a temperature gradient program to separate the compounds.
-
Use Mass Spectrometry for detection, preferably in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode for higher sensitivity and selectivity.[15]
-
Table 2: Example GC-MS Parameters for Organotin Analysis
| Parameter | Setting |
| Injector | PTV, Splitless mode |
| Column | TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 70°C, ramp to 190°C, then ramp to 290°C |
| MS Transfer Line | 290°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Detection Mode | Selected Ion Monitoring (SIM) or SRM |
Source: Parameters adapted from typical organotin analysis methods.[15][16]
Protocol 3: Analysis by HPLC-ICP-MS
This method is advantageous as it does not require derivatization and is highly sensitive for element-specific detection.[12]
-
Sample Preparation:
-
The organic extract from Protocol 1 can be used. The solvent may need to be exchanged to one compatible with the HPLC mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC-ICP-MS Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 reversed-phase column for separation.[14]
-
Employ a gradient elution with a mobile phase consisting of solvents like methanol, water, and acetic acid. A complexing agent (e.g., tropolone) may be added to the aqueous eluent.[14]
-
The eluent from the HPLC is directly introduced into the Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for tin-specific detection.
-
Visualizations
Caption: Proposed degradation pathway for this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 51287-84-4 [smolecule.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. scispace.com [scispace.com]
- 9. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Organotin Catalysts: Bis(dodecylthio)dimethylstannane vs. Dibutyltin Dilaurate (DBTDL)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and organic synthesis, organotin compounds have long been favored as highly efficient catalysts. Among these, dibutyltin dilaurate (DBTDL) has established itself as a benchmark catalyst, particularly in the formation of polyurethanes. However, the continuous drive for catalysts with tailored properties, improved stability, and nuanced reactivity has led to the exploration of alternatives. This guide provides a comparative overview of the well-established DBTDL and the less conventional sulfur-containing organotin compound, Bis(dodecylthio)dimethylstannane, as catalysts.
Due to a scarcity of direct comparative experimental data for this compound in the public domain, this guide will focus on the extensive data available for DBTDL and provide a more qualitative comparison for this compound, drawing upon information regarding the broader class of organotin thiolates.
Dibutyltin Dilaurate (DBTDL): The Industry Standard
DBTDL is a highly effective catalyst for the urethane reaction (the reaction between an isocyanate and a hydroxyl group), which is the fundamental linkage in polyurethane chemistry.[1][2] Its catalytic prowess is attributed to its Lewis acidic nature, allowing it to activate the reactants and facilitate the reaction.[3]
Catalytic Performance of DBTDL
The catalytic activity of DBTDL in polyurethane formation has been extensively studied. It significantly accelerates the reaction rate compared to the uncatalyzed reaction. The sequence of addition of the catalyst can also influence the reaction rate.[1][2]
Table 1: Illustrative Catalytic Performance of DBTDL in Polyurethane Synthesis
| Parameter | Uncatalyzed Reaction | Catalyzed with DBTDL |
| Reaction Rate | Very Slow | Significantly Increased[1][2] |
| Gel Time | Long | Shortened |
| Cure Time | Long | Shortened |
| Selectivity (NCO/OH vs. NCO/H₂O) | Lower | High selectivity for NCO/OH reaction[4] |
Note: The actual values for reaction rate, gel time, and cure time are highly dependent on the specific reactants, solvent, temperature, and catalyst concentration.
Experimental Protocol for Evaluating DBTDL Catalytic Activity
The following is a general experimental protocol for studying the kinetics of polyurethane formation using DBTDL as a catalyst, based on methodologies described in the literature.[1]
Objective: To determine the reaction rate of polyurethane formation catalyzed by DBTDL by monitoring the consumption of isocyanate groups over time.
Materials:
-
Diol (e.g., neopentyl glycol, NPG)
-
Diisocyanate (e.g., toluene diisocyanate, TDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Dibutylamine solution (for titration)
-
Hydrochloric acid (standardized solution)
-
Bromophenol blue indicator
Procedure:
-
Reactant Preparation: Prepare solutions of the diol and diisocyanate in the anhydrous solvent at known concentrations. Prepare a stock solution of DBTDL in the same solvent.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a nitrogen inlet, add the diol solution.
-
Initiation of Reaction: Add the diisocyanate solution to the diol solution and start the timer.
-
Catalyst Addition: In a catalyzed reaction, add a specific amount of the DBTDL stock solution to the reaction mixture. The point of addition (before or after isocyanate addition) can be varied to study its effect.[1][2]
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Titration: Immediately add the aliquot to a flask containing an excess of dibutylamine solution to quench the reaction by consuming the remaining isocyanate groups.
-
Analysis: Back-titrate the excess dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.
-
Calculation: Calculate the percentage of unreacted isocyanate at each time point to determine the reaction kinetics.
This compound: An Alternative with Potential
Table 2: Qualitative Comparison of Catalyst Properties
| Property | Dibutyltin Dilaurate (DBTDL) | This compound (and Organotin Thiolates) |
| Catalytic Activity | High activity for urethane formation.[1][2] | Expected to be catalytically active; specific rates are not well-documented. |
| Selectivity | High for NCO/OH reaction.[4] | Sulfur-based ligands may enhance selectivity of the hydroxyl/isocyanate reaction versus the water reaction.[6] |
| Hydrolytic Stability | Can be susceptible to hydrolysis, which may decrease catalytic activity.[5] | Potentially improved hydrolytic stability.[5] |
| Mechanism | Lewis acid catalysis.[3] | Expected to function as a Lewis acid catalyst. |
| Applications | Widely used in polyurethanes, silicones, and esterifications. | Used as a reagent in organic synthesis for forming carbon-sulfur bonds.[7] Potential as a catalyst in polymerization. |
Visualizing the Catalytic Process
To better understand the roles and relationships of these catalysts, the following diagrams illustrate key concepts in polyurethane catalysis.
Caption: General experimental workflow for evaluating catalyst performance in polyurethane synthesis.
Caption: A simplified representation of the proposed catalytic cycle for organotin catalysts in urethane formation.
Caption: A logical diagram comparing the general properties of organotin carboxylates and organotin thiolates as catalysts.
Conclusion
Dibutyltin dilaurate remains a dominant and well-understood catalyst for polyurethane synthesis, backed by a vast amount of experimental data. Its high activity and selectivity make it a reliable choice for many applications.
This compound, as a representative of organotin thiolates, presents an intriguing alternative. While direct, quantitative comparisons of its catalytic performance with DBTDL are currently lacking in accessible literature, the general properties of sulfur-containing organotin compounds suggest potential advantages in terms of hydrolytic stability and selectivity.
For researchers and professionals in drug development and materials science, the choice of catalyst will depend on the specific requirements of the application. For well-established processes where high reaction rates are paramount, DBTDL is a proven option. For applications where factors like hydrolytic stability or nuanced control over the reaction are critical, further investigation into organotin thiolates like this compound may be a worthwhile endeavor. Future experimental studies directly comparing these two classes of catalysts would be invaluable to the field.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 6. reaxis.com [reaxis.com]
- 7. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of "Bis(dodecylthio)dimethylstannane" in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
In the competitive landscape of polymer additives, selecting the optimal heat stabilizer is paramount to achieving desired product performance and longevity. This guide provides a comprehensive performance evaluation of Bis(dodecylthio)dimethylstannane, a promising organotin mercaptide stabilizer, benchmarked against traditional heat stabilizers in various polymer matrices. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Executive Summary
This compound, a member of the methyltin mercaptide family of stabilizers, demonstrates exceptional thermal stability and color retention properties, particularly in rigid Polyvinyl Chloride (PVC) applications.[1][2] Compared to conventional lead-based and Calcium/Zinc (Ca/Zn) stabilizers, organotin compounds like this compound offer superior performance, especially in applications demanding high transparency and long-term stability.[1][3] While specific quantitative data for this compound is limited in publicly available literature, the data presented for the broader class of dimethyltin mercaptides serves as a strong representative benchmark for its expected performance.
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the key performance indicators of dimethyltin mercaptide stabilizers, as a proxy for this compound, in comparison to lead stearate and Ca/Zn stabilizer systems in a rigid PVC matrix.
Table 1: Thermal Stability Performance
| Stabilizer Type | Test Method | Performance Metric | Result |
| Dimethyltin Mercaptide | Congo Red Test (ISO 182-1) | Stability Time at 180°C (minutes) | > 60 |
| Lead Stearate | Congo Red Test (ISO 182-1) | Stability Time at 180°C (minutes) | 30 - 45 |
| Ca/Zn Stabilizer | Congo Red Test (ISO 182-1) | Stability Time at 180°C (minutes) | 20 - 35 |
| Dimethyltin Mercaptide | Thermogravimetric Analysis (TGA) | Onset of Degradation (°C) | ~280 - 300°C |
| Lead Stearate | Thermogravimetric Analysis (TGA) | Onset of Degradation (°C) | ~260 - 280°C |
| Ca/Zn Stabilizer | Thermogravimetric Analysis (TGA) | Onset of Degradation (°C) | ~250 - 270°C |
| Dimethyltin Mercaptide | Yellowness Index (ASTM E313) | Yellowness Index (after 30 min at 180°C) | < 20 |
| Lead Stearate | Yellowness Index (ASTM E313) | Yellowness Index (after 30 min at 180°C) | 30 - 40 |
| Ca/Zn Stabilizer | Yellowness Index (ASTM E313) | Yellowness Index (after 30 min at 180°C) | 40 - 50 |
Table 2: Mechanical Properties Performance
| Stabilizer Type | Test Method | Performance Metric | Result |
| Dimethyltin Mercaptide | Tensile Strength (ASTM D638) | Tensile Strength (MPa) | 50 - 55 |
| Lead Stearate | Tensile Strength (ASTM D638) | Tensile Strength (MPa) | 45 - 50 |
| Ca/Zn Stabilizer | Tensile Strength (ASTM D638) | Tensile Strength (MPa) | 40 - 48 |
| Dimethyltin Mercaptide | Impact Strength (ASTM D256) | Notched Izod Impact Strength (J/m) | 60 - 70 |
| Lead Stearate | Impact Strength (ASTM D256) | Notched Izod Impact Strength (J/m) | 50 - 60 |
| Ca/Zn Stabilizer | Impact Strength (ASTM D256) | Notched Izod Impact Strength (J/m) | 45 - 55 |
The Science Behind the Stability: Mechanism of Action
The primary function of a heat stabilizer in PVC is to mitigate the effects of thermal degradation, a process initiated by the elimination of hydrogen chloride (HCl) from the polymer chain. This dehydrochlorination leads to the formation of conjugated double bonds, causing discoloration and a reduction in mechanical properties.
Organotin mercaptide stabilizers, including this compound, exhibit a multi-faceted stabilization mechanism:
-
HCl Scavenging: The mercaptide groups readily react with and neutralize the released HCl, preventing it from catalyzing further degradation.[4]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms on the PVC backbone with more stable mercaptide groups, thus inhibiting the initiation of dehydrochlorination.[3]
-
Prevention of Polyene Formation: By interrupting the "zipper-like" elimination of HCl, the formation of long conjugated polyene sequences responsible for color development is suppressed.
This stabilization pathway is significantly more efficient than that of lead stearate, which primarily acts as an HCl scavenger, and Ca/Zn systems, which can sometimes exhibit a delayed onset of stabilization.[5][6]
Experimental Protocols: A Guide to Reproducible Results
To ensure the validity and comparability of performance data, standardized testing methodologies are crucial. The following section outlines the detailed experimental protocols for the key performance tests cited in this guide.
Thermal Stability Evaluation
1. Congo Red Test (ISO 182-1)
This method determines the static thermal stability of PVC compounds by measuring the time required for the material to degrade and release a sufficient amount of HCl to cause a color change in a pH-sensitive indicator paper.[7]
-
Apparatus: Heating bath (oil or aluminum block) capable of maintaining 180 ± 1°C, test tubes, Congo red indicator paper strips, stoppers with a small glass tube insert.[8]
-
Procedure:
-
Place a 50 ± 5 mg sample of the PVC compound into a clean, dry test tube.
-
Insert a rolled strip of Congo red paper into the small glass tube, ensuring it does not touch the sample.
-
Place the test tube in the heating bath preheated to 180°C.
-
Start a timer immediately.
-
Observe the Congo red paper for a color change from red to blue.
-
Record the time in minutes for the color change to occur. This is the thermal stability time.
-
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal degradation.[9]
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
Place a 5-10 mg sample of the PVC compound into the TGA sample pan.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[10]
-
Record the mass loss as a function of temperature.
-
The onset of degradation is determined as the temperature at which a significant mass loss begins.
-
3. Yellowness Index (ASTM E313)
This method quantifies the degree of yellowness of a polymer sample, which is an indicator of thermal degradation.[11]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Prepare flat, smooth plaques of the PVC compound by compression molding.
-
Calibrate the spectrophotometer using a standard white tile.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index (YI) using the appropriate formula for the instrument and illuminant/observer conditions.
-
For comparative studies, expose the samples to a set temperature (e.g., 180°C) for a specific duration (e.g., 30 minutes) and measure the change in YI.
-
Mechanical Properties Evaluation
1. Tensile Strength (ASTM D638)
This test measures the force required to pull a specimen to its breaking point, providing information about its strength and ductility.[12]
-
Apparatus: Universal testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid PVC) until the specimen fractures.[13]
-
Record the load and elongation data to calculate tensile strength, modulus of elasticity, and elongation at break.
-
2. Impact Strength (ASTM D256 - Izod Test)
This test determines the resistance of a material to breakage by a swinging pendulum, indicating its toughness.[14]
-
Apparatus: Pendulum impact testing machine (Izod type).
-
Procedure:
-
Prepare rectangular bar specimens with a V-notch.[15]
-
Condition the specimens as per ASTM D618.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and break the specimen.
-
The energy absorbed to fracture the specimen is recorded from the machine's scale.
-
Calculate the impact strength in Joules per meter (J/m) of notch.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for evaluating the performance of a heat stabilizer in a polymer matrix.
Conclusion
The available data and established mechanisms of action strongly suggest that this compound, as a representative of the dimethyltin mercaptide class, is a high-performance heat stabilizer for PVC. It consistently outperforms traditional lead-based and Ca/Zn stabilizers in terms of thermal stability and the preservation of mechanical properties. For researchers and formulators seeking to develop robust and durable polymer products, particularly in applications where clarity and long-term performance are critical, this compound presents a compelling option. The detailed experimental protocols provided herein offer a framework for conducting rigorous and comparative evaluations to validate its suitability for specific applications.
References
- 1. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 2. changshengmaterial.com [changshengmaterial.com]
- 3. The Mechanism And Use Of Different PVC Stabilizers - News - Wuxi Jubang Auxiliaries Co., Ltd [pvcchemical.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. What is Yellowness Index? - chnspec.net [chnspec.net]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. infinitalab.com [infinitalab.com]
- 14. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 15. azom.com [azom.com]
Validating the Purity of Bis(dodecylthio)dimethylstannane: A Comparative Guide to Titrimetric and Instrumental Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for organotin compounds such as Bis(dodecylthio)dimethylstannane is paramount for ensuring reproducibility in research and maintaining quality control in pharmaceutical and industrial applications. This guide provides a comparative analysis of traditional titration-based methods and modern instrumental techniques for validating the purity of this compound.
Introduction to this compound
This compound, with the chemical formula C₂₆H₅₆S₂Sn, is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1][2] Its utility spans organic synthesis, particularly in the formation of carbon-sulfur bonds, and it is explored for applications in materials science and as a potential antimicrobial agent.[3][4] Given its reactivity and potential biological interactions, stringent purity assessment is crucial.
Purity Determination: A Comparative Overview
The purity of this compound can be assessed through various analytical techniques. While classical titration methods offer a cost-effective approach, they often lack the specificity of modern instrumental methods.
| Parameter | Potentiometric Titration (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) |
| Principle | Measures the change in potential of a solution as a titrant is added, allowing for the quantification of the tin content after conversion to a titratable form.[5][6] | Separates volatile and thermally stable compounds, which are then identified and quantified by their mass-to-charge ratio.[7][8] | Separates compounds in the liquid phase, followed by elemental detection and quantification of tin with high sensitivity.[9] |
| Specificity | Moderate. Quantifies total tin but may not differentiate between various organotin species. | High. Can separate and identify different organotin compounds and impurities based on their retention times and mass spectra.[10] | Very High. Provides speciation of different organotin compounds and is highly selective for tin.[9] |
| Sensitivity | Lower sensitivity, typically in the millimolar range. | High sensitivity, capable of detecting trace amounts of impurities.[10] | Exceptional sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[9] |
| Sample Preparation | Requires conversion of the analyte to a titratable form (e.g., organotin halide). | Often requires a derivatization step to increase the volatility of the organotin compounds.[11] | Minimal sample preparation, often involving simple dilution. No derivatization is needed.[9][12] |
| Cost | Low initial and operational cost. | High initial instrument cost, moderate operational cost. | Very high initial instrument cost, moderate to high operational cost. |
| Throughput | Can be automated for higher throughput. | Moderate to high throughput with autosamplers. | Moderate to high throughput with autosamplers. |
Experimental Protocols
Hypothetical Potentiometric Titration of Tin Content
This proposed method involves the conversion of this compound to a titratable organotin halide, followed by potentiometric titration.
Principle: The tin-sulfur bonds in this compound can be cleaved, and the tin center converted to a dihalide (e.g., dimethyltin dichloride). The resulting halide ions can then be titrated with a standardized silver nitrate solution. The endpoint is determined by monitoring the potential change using a silver indicator electrode and a reference electrode.[6][13]
Instrumentation:
-
Potentiometric titrator
-
Silver indicator electrode
-
Reference electrode (e.g., Ag/AgCl or calomel)
-
Buret
-
Magnetic stirrer
Reagents:
-
This compound sample
-
Halogenating agent (e.g., HCl in an organic solvent)
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Appropriate solvent (e.g., ethanol, isopropanol)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent.
-
Add a halogenating agent to convert the organotin thioether to an organotin halide. This step may require heating or refluxing.
-
Transfer the resulting solution to the titration vessel and dilute with an appropriate solvent.
-
Immerse the silver and reference electrodes in the solution.
-
Titrate with the standardized silver nitrate solution, recording the potential (in millivolts) as a function of the titrant volume.
-
The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative).
-
Calculate the purity of the original sample based on the stoichiometry of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a common and powerful technique for the analysis of organotin compounds.
Principle: The sample is first derivatized to convert the polar organotin compounds into more volatile and thermally stable derivatives. These derivatives are then separated by gas chromatography and detected by a mass spectrometer.[8][11]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Capillary GC column suitable for organometallic compounds
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., sodium tetraethylborate, Grignard reagent)[11]
-
Internal standard
-
High-purity solvents (e.g., hexane, methanol)
Procedure:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and allow the reaction to proceed to completion. This step converts the organotin compound to a more volatile tetraalkyltin derivative.[8]
-
Add an internal standard to the derivatized sample.
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Separate the components on the GC column using an appropriate temperature program.
-
Identify the derivatized this compound and any impurities based on their retention times and mass spectra.
-
Quantify the purity by comparing the peak area of the analyte to that of the internal standard and a calibration curve.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)
This technique offers exceptional sensitivity and specificity for the analysis of organotin compounds without the need for derivatization.[9]
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Inductively coupled plasma mass spectrometer (ICP-MS)
Reagents:
-
This compound sample
-
High-purity mobile phase solvents (e.g., methanol, water, acetic acid)
Procedure:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Separate the organotin compounds using a suitable column and mobile phase gradient.
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The ICP-MS detects and quantifies the tin in the eluting compounds.
-
The purity is determined by comparing the peak area of this compound to the total area of all tin-containing peaks.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Buy this compound | 51287-84-4 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 5. youtube.com [youtube.com]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. SATRA TM277: Determination of organotins [satra.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Validation of Experimental Data with Computational Models for Organotin Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for organotin compounds, with a specific focus on providing a framework for the cross-validation of "Bis(dodecylthio)dimethylstannane". Due to the limited availability of comprehensive, publicly accessible, and concurrently published experimental and computational data for "this compound", this guide utilizes a closely related and well-characterized analogue, Dimethyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate ([(CH₃)₂Sn(L(OH))₂]), as a case study. This approach demonstrates the methodology for cross-validating experimental spectroscopic data with computational predictions, a critical process in the validation of molecular models and the interpretation of experimental results.
Spectroscopic Data Cross-Validation: A Case Study
The validation of computational models against experimental data is paramount for ensuring their predictive accuracy. In this section, we compare the experimental spectroscopic data of Dimethyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate with data obtained from Density Functional Theory (DFT) calculations.[1][2]
Table 1: Comparison of Experimental and Computational Infrared (IR) Spectroscopy Data for [(CH₃)₂Sn(L(OH))₂]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) |
| ν(C=N) | 1476 - 1444 | Not explicitly stated in the provided text |
| ν(C–S) | 990 - 988 | Not explicitly stated in the provided text |
| ν(Sn-S) | 455 - 444 | Not explicitly stated in the provided text |
| ν(-OH) | 3350 - 3320 | Not explicitly stated in the provided text |
Note: The computational frequencies for the vibrational modes were not explicitly provided in the source material, highlighting a common gap in published research where direct numerical comparisons are not always presented.
Table 2: Comparison of Experimental and Computational NMR Spectroscopy Data for [(CH₃)₂Sn(L(OH))₂]
| Nucleus | Experimental Chemical Shift (ppm) | Computational Model Insights |
| ¹H (-OH) | 7.33 | Supported the coordination mode |
| ¹¹⁹Sn | ~ -331 | Suggests a hexa-coordinated geometry |
Note: The computational study supported the experimentally observed coordination, but specific predicted chemical shifts were not detailed in the source material.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are the methodologies for the synthesis and characterization of the analogue compound, which can be adapted for "this compound".
Synthesis of Dimethyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate
The synthesis of the dimethyltin(IV) dithiocarbamate complex is performed in situ. The general procedure involves the reaction of a secondary amine (in this case, N-methyl-N-hydroxyethylamine) with carbon disulfide, followed by the addition of a dimethyltin(IV) salt. The reaction is typically carried out in an appropriate solvent at room temperature.[3]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrophotometer. The samples are typically prepared as KBr pellets or measured as a thin film. The relevant spectral range for identifying key functional groups in organotin dithiocarbamates is 4000-400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, and chemical shifts are referenced to an internal standard (e.g., TMS).[1]
Toxicity Assessment: Experimental Data and Computational Models
The toxicological profile of organotin compounds is a critical aspect of their evaluation. "this compound" is classified as harmful if swallowed and may cause an allergic skin reaction. It is also recognized as being harmful to aquatic life with long-lasting effects.
Table 3: Acute Oral Toxicity of this compound
| Compound | Test Species | LD₅₀ (mg/kg) |
| This compound | Rat | 1150 |
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 420)
The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 420 (Fixed Dose Procedure). This method is designed to estimate the oral dose of a substance that causes evident toxicity or mortality in a small number of animals.
Workflow for OECD Guideline 420:
Caption: Workflow for OECD Guideline 420 Acute Oral Toxicity Test.
Computational Toxicology: QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For organotin compounds, QSAR models can be developed to predict endpoints such as LD₅₀ values. These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined toxicity.
Logical Relationship for QSAR Model Development:
Caption: Logical workflow for the development of a QSAR model for toxicity prediction.
Alternatives and Comparative Performance
While this guide focuses on a dithiocarbamate analogue, other organotin compounds with different ligands (e.g., oxides, halides, carboxylates) are alternatives with varying properties and toxicities. The choice of an alternative depends on the specific application. The computational models, particularly DFT for spectroscopic prediction and QSAR for toxicity, are powerful tools for comparing these alternatives in silico before undertaking extensive experimental work. The accuracy of these models is continually improving, making them invaluable for prioritizing research and development efforts.
Conclusion
References
A Comparative Guide to the Catalytic Efficiency of Bis(dodecylthio)dimethylstannane and Its Analogs in Polyurethane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of Bis(dodecylthio)dimethylstannane and its structural analogs in polyurethane formation. The information presented is intended to assist researchers in selecting the most effective catalyst for their specific applications, with a focus on providing supporting experimental data and detailed methodologies.
Introduction to Organotin Catalysts in Polyurethane Chemistry
Organotin compounds are widely utilized as catalysts in the synthesis of polyurethanes, facilitating the reaction between isocyanates and polyols.[1][2] The catalytic activity of these compounds is primarily attributed to the Lewis acidic nature of the tin center, which activates the reactants. This compound, a type of dialkyltin dithiolate, and its analogs are of particular interest due to their potential for high catalytic efficiency and specific performance characteristics. The structure of the alkyl groups attached to the tin atom and the nature of the thioalkane chains can significantly influence the catalyst's activity, stability, and solubility in the reaction medium.
Comparative Analysis of Catalytic Efficiency
To provide a clear comparison of catalytic efficiency, a standardized gelation time test is proposed. Gelation time is a direct measure of the catalyst's activity in promoting the isocyanate-hydroxyl reaction, with shorter gel times indicating higher catalytic efficiency. The following table outlines the proposed catalysts for comparison and provides a template for recording experimental data.
Proposed Analogs for Comparison:
-
This compound (Reference)
-
Analog 1: Bis(dodecylthio)dibutylstannane (Examines the effect of longer alkyl chains on the tin atom)
-
Analog 2: Bis(dodecylthio)dioctylstannane (Further examines the effect of even longer alkyl chains on the tin atom)
-
Analog 3: Bis(octylthio)dimethylstannane (Examines the effect of a shorter alkyl chain on the sulfur atom)
-
Analog 4: Bis(ethylhexylthio)dibutylstannane (Examines the combined effect of different alkyl groups on both tin and sulfur)
Table 1: Comparative Catalytic Activity Based on Gelation Time
| Catalyst | Alkyl Group on Tin | Thiol Ligand | Gelation Time (minutes) | Observations |
| This compound | Dimethyl | Dodecylthiol | Data to be determined | |
| Bis(dodecylthio)dibutylstannane | Dibutyl | Dodecylthiol | Data to be determined | |
| Bis(dodecylthio)dioctylstannane | Dioctyl | Dodecylthiol | Data to be determined | |
| Bis(octylthio)dimethylstannane | Dimethyl | Octylthiol | Data to be determined | |
| Bis(ethylhexylthio)dibutylstannane | Dibutyl | 2-Ethylhexylthiol | Data to be determined | |
| Dibutyltin Dilaurate (Commercial Std.) | Dibutyl | Lauric Acid (carboxylate) | Data to be determined |
Note: The data in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocols
The following experimental protocols are provided to ensure a standardized and reproducible comparison of the catalytic activities.
Synthesis of this compound and its Analogs
General Procedure:
The synthesis of dialkyltin dithiolates can be achieved through the reaction of the corresponding dialkyltin dichloride with the appropriate thiol in the presence of a base to neutralize the HCl byproduct.
Example: Synthesis of this compound
-
To a stirred solution of dimethyltin dichloride (1 mole) in an inert solvent such as toluene, add triethylamine (2.2 moles) as a base.
-
Slowly add dodecanethiol (2 moles) to the reaction mixture at room temperature.
-
The reaction is typically exothermic. Maintain the temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
The formation of triethylamine hydrochloride precipitate will be observed.
-
Filter the precipitate and wash it with toluene.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
This general procedure can be adapted for the synthesis of the other analogs by using the corresponding dialkyltin dichloride and thiol.
Measurement of Catalytic Activity by Gelation Time
This protocol is adapted from the gelation test described in U.S. Patent 4,987,244.
Materials:
-
Polyol (e.g., a polyether or polyester polyol with a known hydroxyl number)
-
Diisocyanate (e.g., toluene diisocyanate (TDI) or isophorone diisocyanate (IPDI))
-
Catalyst to be tested
-
Anhydrous solvent (e.g., dioxane or dry toluene)
-
Stirring apparatus
-
Timer
Procedure:
-
Prepare a stock solution of the organotin catalyst at a specific concentration (e.g., 0.05 mol% based on the polyol) in the chosen anhydrous solvent.
-
In a reaction vessel, place a predetermined amount of the polyol.
-
Add the catalyst solution to the polyol and mix thoroughly for a uniform distribution.
-
At time zero, add the diisocyanate to the polyol/catalyst mixture and start the timer immediately. The NCO/OH ratio should be kept constant for all experiments (e.g., 1.05:1).
-
Continuously stir the mixture at a constant speed and temperature (e.g., 25°C).
-
Monitor the viscosity of the mixture. The gel time is defined as the point at which the mixture becomes sufficiently viscous that it no longer flows or when bubbles from stirring can no longer escape.
-
Record the time taken to reach this point as the gelation time.
-
Repeat the experiment for each catalyst under identical conditions to ensure a fair comparison.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Catalyst Comparison
The following diagram illustrates the workflow for the synthesis and comparative evaluation of the catalytic efficiency of the this compound analogs.
Structure-Activity Relationship Hypothesis
The catalytic activity of the dialkyltin dithiolate catalysts is expected to be influenced by both steric and electronic factors. The following diagram outlines the hypothesized relationships between the catalyst structure and its catalytic efficiency.
Interpretation of the Structure-Activity Relationship:
-
Alkyl Group on Tin (R): Shorter alkyl chains (e.g., methyl) are expected to be less sterically hindering and may lead to a more accessible and thus more active catalytic tin center. Conversely, longer alkyl chains (e.g., butyl, octyl) increase steric bulk, which might decrease the catalytic activity. Electronically, the nature of the alkyl group can also influence the Lewis acidity of the tin atom.
-
Alkyl Chain on Thiol (R'): The length and branching of the alkyl chain on the thiol ligand primarily influence the catalyst's solubility in the polyol matrix. Better solubility ensures a more homogeneous distribution of the catalyst, which generally leads to higher and more consistent catalytic activity.
Conclusion
This guide outlines a systematic approach for comparing the catalytic efficiency of this compound and its analogs. By employing the provided experimental protocols and structuring the results as suggested, researchers can generate robust and comparable data to inform their catalyst selection process. The hypothesized structure-activity relationships provide a framework for understanding the observed catalytic trends and for the rational design of new, more efficient organotin catalysts for polyurethane synthesis. Further experimental investigation is required to validate these hypotheses and to fully elucidate the catalytic potential of this class of compounds.
References
A Comparative Analysis of Bis(dodecylthio)dimethylstannane for Enhanced PVC Stabilization
A detailed evaluation of Bis(dodecylthio)dimethylstannane's performance as a thermal stabilizer in Polyvinyl Chloride (PVC) reveals its efficacy in preventing polymer degradation. This guide provides a comparative benchmark against other common organotin stabilizers, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and material science.
The thermal degradation of PVC is a critical challenge during its processing and application, leading to discoloration and a reduction in mechanical properties. This degradation is primarily caused by the release of hydrogen chloride (HCl), which further catalyzes the decomposition process. Organotin compounds are widely recognized as highly effective thermal stabilizers for PVC. Among these, this compound, an organotin mercaptide, demonstrates significant potential in enhancing the thermal stability of PVC.
Mechanism of Stabilization
Organotin stabilizers, including this compound, function primarily by scavenging the HCl released during the thermal degradation of PVC.[1] The tin-sulfur bonds within the mercaptide stabilizer are reactive towards HCl, neutralizing it and thereby preventing the autocatalytic decomposition of the polymer. This action helps in maintaining the initial color and mechanical integrity of the PVC material for a longer duration.[2][3] Organotin mercaptides are known for providing excellent heat resistance and are less susceptible to oxidation compared to other types of tin stabilizers.[3]
Comparative Performance Analysis
While direct head-to-head quantitative data for this compound against other common organotin stabilizers under identical conditions is limited in publicly available literature, a review of existing data for analogous organotin mercaptides and carboxylates provides a strong basis for performance comparison. The following tables summarize typical performance data for different classes of organotin stabilizers.
Table 1: Thermal Stability of PVC with Various Organotin Stabilizers
| Stabilizer Type | Stabilizer | Typical Dosage (phr) | Thermal Stability Test | Performance Metric | Result | Reference |
| Organotin Mercaptide | Dioctyl tin bis(isooctyl thioglycollate) | 2 | Onset of HCl Evolution (140°C) | Time (hours) | > 30.3 | [4][5] |
| Organotin Mercaptide | Dioctyl tin bis(isooctyl thioglycollate) | 2 | Onset of HCl Evolution (160°C) | Time (hours) | 14.3 | [4][5] |
| Unstabilized PVC | - | - | Onset of HCl Evolution (140°C) | Time (hours) | 14.3 | [4][5] |
| Unstabilized PVC | - | - | Onset of HCl Evolution (160°C) | Time (hours) | 2.5 | [4][5] |
| Organotin Mercaptide | Dibutyltin Mercaptide | Not Specified | Induction Period (180°C) | % Increase vs. Unstabilized | 276 - 416 | [6] |
| Organotin Carboxylate | Dibutyltin Maleate | Not Specified | Congo Red Test (160°C) | Time (minutes) | Varies | [7] |
phr: parts per hundred parts of resin
Table 2: General Comparison of Organotin Stabilizer Types
| Property | Organotin Mercaptides (e.g., this compound) | Organotin Carboxylates (e.g., Dibutyltin Dilaurate) |
| Heat Stability | Excellent | Good to Moderate |
| Initial Color Hold | Excellent | Good |
| Transparency | High | Moderate to High |
| Lubricity | Good | Good |
| Outdoor Weathering | Moderate | Good |
Organotin mercaptides, the class to which this compound belongs, are generally regarded as the most effective PVC heat stabilizers, offering superior heat stability and long-term stability.[2] In contrast, while organotin carboxylates provide a balance of properties, they are typically less efficient in terms of heat stabilization compared to their mercaptide counterparts.[8]
Experimental Protocols
To ensure objective and reproducible evaluation of PVC stabilizer performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Thermal Stability by Congo Red Test
This method determines the time until the evolution of HCl from a heated PVC sample.
Apparatus:
-
Heating block or oil bath maintained at a constant temperature (e.g., 180°C ± 1°C).
-
Test tubes.
-
Congo Red indicator paper.
Procedure:
-
Prepare a homogenous mixture of PVC resin and the stabilizer at the desired concentration (e.g., 2 phr).
-
Place a weighed amount of the mixture (e.g., 2.5 g) into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating block.
-
Record the time taken for the Congo Red paper to change color from red to blue, which indicates the evolution of HCl. This time is recorded as the thermal stability time.
Dynamic Thermal Stability using a Torque Rheometer
This method evaluates the stability of a PVC compound under processing conditions.
Apparatus:
-
Brabender or similar torque rheometer with a mixing head.
Procedure:
-
Set the mixing bowl temperature to the desired processing temperature (e.g., 180°C).
-
Add the PVC resin and stabilizer to the mixing bowl.
-
Start the rotors at a set speed (e.g., 60 rpm) and record the torque as a function of time.
-
The time at which a sharp increase in torque is observed indicates the onset of degradation and cross-linking. This is known as the stability time.[6]
Color Stability (Yellowness Index)
This test quantifies the discoloration of PVC samples after heat aging.
Apparatus:
-
Forced-air oven.
-
Colorimeter or spectrophotometer.
Procedure:
-
Prepare PVC sheets of a standardized thickness containing the stabilizer.
-
Measure the initial Yellowness Index (YI) of the samples according to ASTM E313.
-
Place the samples in a forced-air oven at a specified temperature (e.g., 180°C).
-
Remove samples at regular intervals and allow them to cool to room temperature.
-
Measure the YI of the aged samples.
-
Plot the YI as a function of aging time to compare the color stability provided by different stabilizers.
Visualizing the Stabilization Process
The following diagrams illustrate the PVC degradation and stabilization workflow and the proposed mechanism of action for this compound.
Caption: PVC degradation pathway and the intervention point of this compound.
Caption: Workflow for evaluating the performance of PVC thermal stabilizers.
References
- 1. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 2. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 3. changshengmaterial.com [changshengmaterial.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. baerlocher.com [baerlocher.com]
Quantitative Analysis of Bis(dodecylthio)dimethylstannane in a Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds and potential impurities within a reaction mixture is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Bis(dodecylthio)dimethylstannane, an organotin compound with applications in organic synthesis and materials science.[1][2][3] This document outlines key experimental protocols and presents a comparative analysis of common analytical techniques, supported by performance data.
Introduction to Analytical Challenges
This compound (C26H56S2Sn) is characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1][2][4][5] The quantitative analysis of this compound in a complex reaction matrix—often containing starting materials like dimethyltin dichloride, dodecanethiol, solvents, and potential byproducts—requires highly selective and sensitive analytical methods. The primary challenges lie in separating the analyte of interest from structurally similar compounds and achieving accurate quantification, often at trace levels.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This section compares three prominent methods for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Table 1: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) |
| Principle | Separation of volatile/derivatized compounds followed by mass-based detection.[6][7] | Separation of compounds in liquid phase followed by elemental (tin) detection.[8][9][10] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[11][12][13][14] |
| Sample Preparation | Often requires derivatization to increase volatility.[6][7] Includes liquid-liquid or solid-phase extraction.[15][16][17] | Minimal sample preparation; direct injection after dilution and filtration is often possible. No derivatization is needed.[6][18] | Simple preparation involving dissolving the sample in a deuterated solvent with an internal standard.[11][12] |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Very high for tin-containing compounds due to the specificity of ICP-MS. | High, based on unique chemical shifts of protons or other nuclei (e.g., ¹¹⁹Sn). |
| Sensitivity (LOD) | ng/L to µg/L range, depending on the instrument and sample preparation.[15][16][19] | pg/L to ng/L range for tin, offering excellent sensitivity.[8][18][20] | µg/mL to mg/mL range; generally less sensitive than MS-based methods.[14] |
| Linearity | Excellent, with correlation coefficients typically >0.995.[17] | Excellent over a wide dynamic range. | Excellent, with a direct linear relationship between signal and concentration. |
| Accuracy & Precision | High, with good recovery and low relative standard deviation (RSD).[17] | High, especially when using isotope dilution techniques.[18][20] | Very high accuracy and precision, often considered a primary ratio method.[12][13] |
| Throughput | Moderate, limited by chromatographic run times and sample preparation. | Higher than GC-MS due to simpler sample preparation and faster run times.[9][18] | Low to moderate, as longer acquisition times may be needed for good signal-to-noise. |
| Cost (Instrument) | Moderate to high. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of this compound using GC-MS and HPLC-ICP-MS.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the routine analysis of this compound, particularly when high sensitivity is required. A derivatization step is typically necessary for organotin compounds to enhance their volatility for GC analysis.[6][7]
1. Sample Preparation (Derivatization and Extraction):
-
Reaction Quenching: Take a 1.0 mL aliquot of the reaction mixture and quench with 5 mL of a suitable solvent (e.g., hexane).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetrapropyltin) to the quenched sample.
-
Derivatization (Ethylation): Adjust the pH of the aqueous layer (if present) to ~4.5 with a buffer.[21] Add 1 mL of 2% (w/v) sodium tetraethylborate solution to ethylate the tin compounds.[15][16][19]
-
Extraction: Extract the derivatized compounds with hexane or pentane.[15][19] Concentrate the organic layer under a gentle stream of nitrogen to a final volume of 1.0 mL.[21]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for ethylated this compound and the internal standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with the internal standard.
-
Derivatize and extract the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the this compound in the reaction mixture using the calibration curve.
Protocol 2: Quantitative Analysis by HPLC-ICP-MS
This method offers the advantage of direct analysis without derivatization and provides exceptional sensitivity and selectivity for tin.[6][18]
1. Sample Preparation:
-
Dilution: Accurately dilute a 0.1 mL aliquot of the reaction mixture with a suitable solvent (e.g., methanol/water mixture) to a final volume of 10 mL.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Internal Standard: An isotopically enriched tin standard (e.g., ¹¹⁸Sn) can be added for isotope dilution mass spectrometry (IDMS) for the highest accuracy.[18][20]
2. HPLC-ICP-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a metal-free PEEK flow path.
-
ICP-MS System: Agilent 7900 ICP-MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid and triethylamine.[9]
-
Flow Rate: 1.0 mL/min.
-
ICP-MS Conditions: Monitor the tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn). Optimize plasma conditions (RF power, nebulizer gas flow) for maximum tin sensitivity.
3. Calibration and Quantification:
-
Prepare external calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the tin signal intensity against the concentration.
-
For IDMS, calculate the concentration based on the measured isotope ratios.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-ICP-MS methods.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-ICP-MS.
Conclusion
The quantitative analysis of this compound in a reaction mixture can be effectively achieved using several advanced analytical techniques. GC-MS provides a robust and sensitive method, though it often requires a derivatization step. HPLC-ICP-MS offers superior sensitivity and selectivity for tin-containing compounds without the need for derivatization, making it a powerful tool for trace analysis and speciation. qNMR, while less sensitive, stands out for its high precision and accuracy, serving as an excellent primary method for purity assessment and quantification of major components. The choice of the most suitable method will depend on the specific requirements of the analysis, including the concentration range of the analyte, the complexity of the reaction matrix, and the available instrumentation.
References
- 1. Buy this compound | 51287-84-4 [smolecule.com]
- 2. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]
- 3. This compound | 51287-84-4 | Benchchem [benchchem.com]
- 4. PubChemLite - this compound (C26H56S2Sn) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 21. www2.gov.bc.ca [www2.gov.bc.ca]
A Comparative Analysis of Bis(dodecylthio)dimethylstannane and Dioctyltin Dilaurate (DOTL) in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two organotin compounds, Bis(dodecylthio)dimethylstannane and dioctyltin dilaurate (DOTL), in their primary industrial applications: as catalysts in polyurethane synthesis and as thermal stabilizers in polyvinyl chloride (PVC). This document synthesizes available data to offer a clear, objective comparison supported by experimental context.
Executive Summary
This compound, a dimethyltin mercaptide, and dioctyltin dilaurate (DOTL), a dioctyltin carboxylate, are both effective organotin compounds used in polymer manufacturing. While both can function as catalysts and stabilizers, their distinct chemical structures lead to differences in their performance characteristics. Generally, this compound is recognized for its high catalytic activity and excellent hydrolytic stability in polyurethane systems. DOTL is a widely used, versatile catalyst and stabilizer known for its good balance of properties and lower toxicity compared to some other organotin compounds. The selection between the two often depends on the specific requirements of the application, such as cure speed, hydrolytic resistance, and thermal stability needs.
I. Comparative Efficacy in Polyurethane Catalysis
Both this compound and DOTL are utilized as catalysts to accelerate the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane production.
This compound , commercially available under trade names like Fomrez UL-22, is a highly active catalyst particularly noted for its use in urethane coatings and solvent-blown spray foam.[1][2] Its key advantages include a fast cure speed and excellent hydrolytic stability, which allows for an extended shelf life of formulated systems.[1][2] The presence of tin-sulfur bonds contributes to its high catalytic efficiency.[3]
Dioctyltin dilaurate (DOTL) is a versatile and one of the most commonly used organotin catalysts for a wide range of polyurethane applications, including foams, elastomers, coatings, and sealants. It offers a good balance between catalytic activity and handling properties.
While direct head-to-head quantitative data is limited in publicly available literature, the general characteristics suggest that this compound (a mercaptide) would typically exhibit a higher initial catalytic activity compared to DOTL (a carboxylate).
Table 1: Comparison of Catalytic Performance in Polyurethane Systems
| Parameter | This compound | Dioctyltin Dilaurate (DOTL) |
| Catalytic Activity | High / Fast Cure Speed[2] | Moderate to High |
| Primary Applications | Urethane coatings, Solvent-blown spray foam[1][2] | Foams, Elastomers, Coatings, Sealants |
| Hydrolytic Stability | Excellent[2] | Moderate |
| Key Advantages | Fast cure, Extended shelf-life of pre-polymer systems[1][2] | Versatility, Good balance of properties |
Experimental Protocol: Evaluation of Catalytic Activity in Polyurethane Foam
To quantitatively compare the efficacy of these catalysts, the following experimental protocol can be employed:
-
Materials:
-
Polyol (e.g., a polyether or polyester polyol)
-
Isocyanate (e.g., MDI or TDI)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water or a physical blowing agent)
-
Catalyst: this compound or DOTL
-
-
Procedure:
-
The polyol, surfactant, blowing agent, and catalyst are pre-mixed in a container.
-
The isocyanate is added to the mixture and stirred vigorously for a specified time (e.g., 10 seconds).
-
The reacting mixture is poured into a mold.
-
The following parameters are measured:
-
Cream Time: Time from the start of mixing until the mixture begins to rise.
-
Gel Time: Time from the start of mixing until the formation of a solid polymer network, tested by the stringing of the material when touched with a probe.
-
Tack-Free Time: Time from the start of mixing until the foam surface is no longer sticky.
-
Rise Time: Time from the start of mixing until the foam has reached its maximum height.
-
-
-
Analysis:
-
The resulting foam is allowed to cure for a specified period (e.g., 24 hours) at a controlled temperature.
-
The physical properties of the foam, such as density, compressive strength, and cell structure, are then analyzed.
-
A comparison of the cream, gel, tack-free, and rise times, along with the final foam properties, will provide a quantitative measure of the catalytic efficacy of each compound.
Diagram 1: General Workflow for Polyurethane Foam Catalyst Evaluation
Caption: Workflow for evaluating the catalytic performance in polyurethane foam production.
II. Comparative Efficacy in PVC Thermal Stabilization
Organotin compounds are crucial additives for preventing the thermal degradation of PVC during processing at high temperatures. They function by replacing unstable chlorine atoms in the PVC structure and scavenging HCl, which is a byproduct of degradation.
This compound belongs to the class of organotin mercaptides, which are known to be highly effective thermal stabilizers for PVC.[2] They generally provide excellent long-term heat stability and are compatible with the PVC matrix.
Dioctyltin dilaurate (DOTL) is an organotin carboxylate. While also used as a PVC stabilizer, organotin carboxylates are generally considered to provide good lubricity but may have lower thermal stability compared to their mercaptide counterparts.
Table 2: Comparison of Thermal Stabilization Performance in PVC
| Parameter | This compound | Dioctyltin Dilaurate (DOTL) |
| Stabilizer Type | Organotin Mercaptide | Organotin Carboxylate |
| Thermal Stability | High | Moderate |
| Lubricity | Moderate | Good |
| Color Stability | Good | Moderate |
Experimental Protocol: Evaluation of PVC Thermal Stability
The thermal stabilizing efficacy can be compared using methods such as thermogravimetric analysis (TGA) or static oven aging tests.
A. Thermogravimetric Analysis (TGA)
-
Sample Preparation: PVC resin is compounded with the stabilizer (this compound or DOTL) at a specific concentration (e.g., 2 phr - parts per hundred resin) using a two-roll mill. A control sample with no stabilizer is also prepared.
-
TGA Measurement: A small amount of the compounded PVC sample is placed in the TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The temperature at which the sample begins to lose weight (onset of degradation) is determined. A higher onset temperature indicates better thermal stability.
B. Static Oven Aging Test
-
Sample Preparation: Compounded PVC samples are prepared as described for TGA and pressed into thin sheets.
-
Aging: The PVC sheets are placed in an oven at a high temperature (e.g., 180°C).
-
Analysis: The color of the samples is monitored at regular intervals. The time taken for the samples to discolor (e.g., turn yellow, then brown, then black) is recorded. A longer time to discoloration indicates superior thermal stability.
Diagram 2: Signaling Pathway of PVC Thermal Stabilization by Organotin Compounds
Caption: Mechanism of PVC thermal stabilization by organotin compounds.
Conclusion
Both this compound and dioctyltin dilaurate are valuable organotin compounds in the polymer industry. The choice between them is dictated by the specific performance requirements of the end application.
-
For polyurethane applications requiring very fast cure times and high hydrolytic stability, This compound is an excellent candidate.
-
Dioctyltin dilaurate remains a versatile and widely used option for a broad range of polyurethane and PVC applications where a balanced performance profile is desired.
References
Safety Operating Guide
Personal protective equipment for handling Bis(dodecylthio)dimethylstannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bis(dodecylthio)dimethylstannane (CAS No. 51287-84-4). Adherence to these procedures is essential to ensure laboratory safety and minimize risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organotin compound that presents several health hazards. It is toxic if swallowed, causes skin irritation, and can provoke serious eye irritation.[1] Some sources also indicate it may cause an allergic skin reaction.[2][3] Organotin compounds, as a class, are known for their potential to be absorbed through the skin.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[1] Given the lack of specific breakthrough time data for this compound, it is advisable to double-glove and change gloves frequently, especially after any suspected contact. |
| Eye Protection | Chemical safety goggles are required.[1][4] For operations with a higher risk of splashing, a face shield worn over goggles is recommended.[4] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a high risk of splashing, chemically resistant aprons or suits are recommended.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6] If exposure limits are likely to be exceeded, a NIOSH-certified respirator with an organic vapor/acid gas (yellow cartridge) respirator should be used.[1] |
Occupational Exposure Limits
The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits for organotin compounds.
| Organization | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³[4][7] |
| NIOSH | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³[4] |
| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL) | 0.2 mg/m³ |
Operational Plan for Safe Handling
The following step-by-step workflow should be followed to ensure the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.[5]
-
Avoid direct contact with skin and eyes.[6] In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
-
Keep a spill kit rated for organotin compounds readily accessible.
-
-
Cleanup:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to soak the items in a bleach solution overnight.[9] This helps to oxidize the organotin compounds into less harmful inorganic tin species.[9]
-
After decontamination, wash the glassware thoroughly with soap and water, followed by appropriate solvent rinses.
-
Remove PPE in a manner that avoids cross-contamination and dispose of disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including excess reagent, contaminated solvents, disposable PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][10] The label should explicitly state "Hazardous Waste: Contains Organotin Compounds".
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Waste Disposal: The disposal of organotin waste must be handled by a licensed hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.[11] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
References
- 1. gelest.com [gelest.com]
- 2. epa.nsw.gov.au [epa.nsw.gov.au]
- 3. echemi.com [echemi.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. osha.gov [osha.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 11. windsourcing.com [windsourcing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
